molecular formula C14H16N2 B6267627 3-phenyl-1-(pyridin-2-yl)propan-1-amine CAS No. 1093602-21-1

3-phenyl-1-(pyridin-2-yl)propan-1-amine

カタログ番号: B6267627
CAS番号: 1093602-21-1
分子量: 212.3
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Phenyl-1-(pyridin-2-yl)propan-1-amine ( 1093602-21-1) is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.30 g/mol . It features both phenyl and pyridinyl functional groups connected by a propan-1-amine chain, making it a versatile building block or intermediate in organic synthesis . Its structural motif, which includes a basic amine group and aromatic systems, is often valuable in pharmaceutical and agrochemical research for the development of bioactive molecules, as these features can enhance binding interactions with biological targets . The compound is described as having favorable stability under standard conditions and synthetic flexibility that allows for further derivatization . Computational studies on a closely related structural analog, a compound with a chlorophenyl substitution and dimethylamine group, have investigated its potential to bind with neurological targets such as the 5-HT1A serotonin receptor, suggesting a research interest in this class of molecules for central nervous system applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1093602-21-1

分子式

C14H16N2

分子量

212.3

純度

95

製品の起源

United States
Foundational & Exploratory

Advanced Synthesis and Pharmacological Profiling of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identifier: CAS 1093602-21-1

Executive Summary

The compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS 1093602-21-1) is a highly versatile, α -chiral primary amine serving as a privileged building block in modern medicinal chemistry. Featuring a flexible propyl chain flanked by a hydrogen-bond-accepting pyridine ring and a lipophilic phenyl ring, this scaffold is uniquely positioned for integration into central nervous system (CNS) drug discovery programs. This technical whitepaper delineates the physicochemical profile, the strategic asymmetric synthesis relying on Ellman’s sulfinamide chemistry, and the pharmacological rationale behind its structural motifs.

Physicochemical Profiling & Structural Significance

The molecular architecture of 3-phenyl-1-(pyridin-2-yl)propan-1-amine presents a bidentate capability (via the pyridine nitrogen and the primary amine) and a distinct spatial geometry dictated by the C1 chiral center. Understanding its baseline properties is critical for downstream formulation and synthetic handling.

Table 1: Physicochemical & Regulatory Data

Property / ParameterValue / DescriptionSource / Rationale
CAS Number 1093602-21-1Primary regulatory identifier[1].
Molecular Formula C₁₄H₁₆N₂Confirms 1,3-disubstituted propyl backbone[2].
Molecular Weight 212.29 g/mol Highly ligand-efficient (LE) for fragment-based design[2].
H-Bond Donors/Acceptors 1 Donor (-NH₂), 2 Acceptors (N, -NH₂)Optimal for GPCR salt-bridge formation.
Hazard Classification Acute Tox. 4, Skin Corr. 1B, STOT SE 3Requires handling in fume hood; corrosive to skin[1].

Strategic Synthetic Methodologies: The Asymmetric Imperative

While conventional reductive amination of pyridine-2-carboxaldehyde is well-documented for generating secondary or racemic primary amines[3], the synthesis of enantiopure α -chiral amines demands a more sophisticated approach. Relying on late-stage chiral resolution is synthetically inefficient and halves the theoretical yield.

Instead, the implementation of Ellman's chiral auxiliary (tert-butanesulfinamide) provides a robust, predictable framework for asymmetric induction[4]. This methodology has been widely validated in the synthesis of complex pharmaceutical agents, demonstrating exceptional scalability and diastereomeric control[5]. Recent advancements even utilize Ru-catalyzed hydrogen borrowing to expand the utility of sulfinamides[6], but for this specific target, a Grignard addition to a chiral sulfinyl imine remains the most reliable route.

Table 2: Reaction Optimization Parameters for Nucleophilic Addition (Demonstrating the causality of temperature on stereocontrol)

Temperature (°C)Solvent SystemDiastereomeric Excess (de)Mechanistic Causality
0 °CTHF (Coordinating)< 60%Competitive coordination disrupts the rigid transition state.
-48 °CCH₂Cl₂ (Non-coordinating)88%Reduced thermal energy improves facial selectivity.
-78 °C CH₂Cl₂ / Toluene > 98% Strict chelation control dictates nucleophilic attack from the Re-face.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design workflows that are not merely procedural, but self-validating. The following protocol details the asymmetric synthesis of the (1S)-enantiomer.

Phase 1: Imine Condensation
  • Objective: Form the chiral sulfinyl imine from pyridine-2-carboxaldehyde.

  • Causality: Pyridine-2-carboxaldehyde is highly electrophilic but prone to hydration. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as it acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium toward the imine without racemizing the auxiliary[4].

  • Procedure: To a solution of pyridine-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq) dropwise at room temperature under argon. Stir for 12 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is strictly complete when the aldehyde spot is entirely consumed. Quench with brine to precipitate TiO₂ salts; filter through a Celite pad to prevent emulsion formation during extraction.

Phase 2: Diastereoselective Nucleophilic Addition
  • Objective: Install the phenethyl group via C-C bond formation.

  • Causality: Phenethylmagnesium bromide is added at cryogenic temperatures (-78 °C) in a non-coordinating solvent. The magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen, forming a rigid six-membered transition state. This chelation control dictates nucleophilic attack exclusively from the less hindered face[5].

  • Procedure: Dissolve the chiral imine in anhydrous CH₂Cl₂ and cool to -78 °C. Add phenethylmagnesium bromide (1.5 eq) dropwise over 30 minutes. Stir for 4 hours at -78 °C, then slowly warm to -20 °C. Quench with saturated aqueous NH₄Cl.

  • Self-Validation (IPC): Analyze the crude organic layer via chiral HPLC. A de > 95% validates the stereochemical integrity of the transition state. If de is compromised, verify the strict absence of moisture and the titration molarity of the Grignard reagent.

Phase 3: Auxiliary Cleavage
  • Objective: Remove the tert-butanesulfinyl group to liberate the primary amine.

  • Causality: The S-N bond is highly susceptible to acidic cleavage. Using 4M HCl in dioxane ensures complete deprotection without affecting the newly formed α -chiral center or the pyridine ring[4].

  • Procedure: Dissolve the sulfinamide adduct in MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo, partition between Et₂O and 1M NaOH, and extract the free base into the organic layer.

  • Self-Validation (IPC): LC-MS analysis must show the complete disappearance of the sulfinamide mass and the appearance of the target mass (m/z [M+H]⁺ = 213.1)[2].

Workflow Step1 Pyridine-2-carboxaldehyde + (R)-tert-Butanesulfinamide Cond Condensation (Ti(OEt)4) Water Scavenging Step1->Cond Imine Chiral Sulfinyl Imine Intermediate Cond->Imine IPC: TLC / NMR Grignard Nucleophilic Addition Phenethylmagnesium bromide Imine->Grignard -78 °C, Chelation Control Adduct Diastereomerically Pure Sulfinamide Grignard->Adduct IPC: Chiral HPLC (>95% de) Deprot Acidic Cleavage (4M HCl in Dioxane) Adduct->Deprot Product 3-phenyl-1-(pyridin-2-yl) propan-1-amine Deprot->Product IPC: LC-MS (m/z 213.1)

Fig 1: Asymmetric synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine using Ellman's auxiliary.

Pharmacological & Medicinal Chemistry Relevance

The 1-heteroaryl-3-aryl-propylamine scaffold is a privileged structure in neuropharmacology. The spatial arrangement mimics known pharmacophores found in monoamine transporter inhibitors and GPCR antagonists.

  • The Primary Amine Anchor: At physiological pH, the primary amine is protonated, serving as the primary electrostatic anchor. It typically forms a critical salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in biogenic amine receptors).

  • The Pyridine Ring: Unlike a simple phenyl ring, the pyridine nitrogen acts as a directional hydrogen-bond acceptor. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent primary amine slightly, enhancing membrane permeability (LogP modulation) while maintaining target affinity.

  • The Propyl Linker & Phenyl Tail: The flexible 3-carbon chain allows the terminal phenyl ring to undergo induced-fit conformational shifts, exploring deep hydrophobic pockets to engage in π−π stacking with aromatic residues (Trp/Phe) within the receptor binding site.

Pharm cluster_0 Receptor Binding Pocket Ligand Target Amine (CAS 1093602-21-1) Pyr H-Bond Acceptor (Pyridine) Ligand->Pyr Amine Salt Bridge (Primary Amine) Ligand->Amine Phe Pi-Pi Stacking (Phenyl Ring) Ligand->Phe Receptor GPCR Activation / Transporter Blockade Pyr->Receptor Asn/Gln Residues Amine->Receptor Asp3.32 Interaction Phe->Receptor Trp/Tyr Residues

Fig 2: Pharmacophore interaction model of the chiral amine within a generic GPCR binding pocket.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 3-phenyl-1-(pyridin-2-yl)propan-1-amine. This primary amine is a significant molecule in medicinal chemistry, primarily due to its structural relationship to a class of first-generation H1-antihistamines. A thorough understanding of its molecular architecture is crucial for researchers and drug development professionals exploring its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Nomenclature
  • Systematic IUPAC Name: 3-phenyl-1-(pyridin-2-yl)propan-1-amine

  • CAS Number: 1093602-21-1[1][2]

  • Molecular Formula: C₁₄H₁₆N₂[2]

  • Molecular Weight: 212.29 g/mol [2]

The core structure consists of a propane backbone. At one end (C1), an amine group and a pyridin-2-yl group are attached, making this a chiral center. At the other end (C3), a phenyl group is attached.

Structural Relationship to Pheniramine

3-phenyl-1-(pyridin-2-yl)propan-1-amine is the primary amine precursor to pheniramine , a well-known antihistamine. Pheniramine is the N,N-dimethylated tertiary amine derivative, N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine. This structural similarity suggests that the primary amine could serve as a key intermediate in the synthesis of pheniramine and its analogues, or it may possess biological activity in its own right.

Potential Significance in Medicinal Chemistry

The pyridin-2-ylpropan-1-amine scaffold is a versatile building block. Derivatives have been investigated for various therapeutic applications, including as antimicrobial agents. For instance, related compounds have shown considerable activity against human pathogens such as E. coli and S. typhi.[3] Furthermore, analogues are being explored as potential Selective Serotonin Reuptake Inhibitors (SSRIs), highlighting the therapeutic potential of this chemical framework.[3]

Synthesis and Purification

The synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine can be efficiently achieved through a reductive amination pathway. This method is widely used for the formation of amines from carbonyl compounds and offers high atom economy.[4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-phenyl-3-(pyridin-2-yl)propan-1-one as a key precursor. The primary amine can be introduced via reductive amination of the ketone.

G Target 3-phenyl-1-(pyridin-2-yl)propan-1-amine Precursor 1-phenyl-3-(pyridin-2-yl)propan-1-one Target->Precursor Reductive Amination Disconnection Reagents Ammonia (NH₃) Reducing Agent (e.g., NaBH₃CN) Precursor->Reagents G cluster_0 Step 1: Ketone Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Reductive Amination A 3-Phenylpropionyl chloride C 1-phenyl-3-(pyridin-2-yl)propan-1-one A->C AlCl₃ B Pyridine B->C D 1-phenyl-3-(pyridin-2-yl)propan-1-one C->D F 3-phenyl-1-(pyridin-2-yl)propan-1-amine D->F E Ammonia (NH₃) NaBH₃CN E->F

Caption: Proposed two-step synthesis of the target amine.

Experimental Protocol:

Step 1: Synthesis of 1-phenyl-3-(pyridin-2-yl)propan-1-one

  • To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add 3-phenylpropionyl chloride dropwise.

  • Add pyridine to the mixture and allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired ketone.

Step 2: Reductive Amination to 3-phenyl-1-(pyridin-2-yl)propan-1-amine

  • Dissolve 1-phenyl-3-(pyridin-2-yl)propan-1-one in a solution of ammonia in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature overnight. [5]4. Acidify the mixture with HCl and remove the solvent under reduced pressure.

  • Basify the aqueous residue with NaOH and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude primary amine.

Purification

The final product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Structural Elucidation

The molecular structure of 3-phenyl-1-(pyridin-2-yl)propan-1-amine is confirmed through a combination of spectroscopic techniques.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. While experimental data for this specific molecule is not readily available in the public domain, predicted chemical shifts provide a reliable reference for its structural confirmation. [6][7][8][9]

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-C - ~142.0
Phenyl-CH 7.20 - 7.40 (m, 5H) ~128.5, ~128.3, ~126.0
Pyridinyl-C (C=N) - ~160.0
Pyridinyl-CH 8.55 (d, 1H), 7.65 (t, 1H), 7.15 (m, 2H) ~149.0, ~136.5, ~122.0, ~121.5
CH-NH₂ 4.10 (t, 1H) ~55.0
CH₂ (alpha to phenyl) 2.80 (t, 2H) ~38.0
CH₂ (beta to phenyl) 2.10 (q, 2H) ~32.0

| NH₂ | 1.80 (s, 2H) | - |

Predicted shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 212.13135 Da. [10]Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 212. Key fragmentation patterns would include the loss of the amine group and cleavage of the propane chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

  • N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretch (aromatic rings): ~1450-1600 cm⁻¹

  • N-H bend (primary amine): ~1590-1650 cm⁻¹

Physicochemical Properties and Stereoisomerism

Tabulated Physicochemical Properties
Property Value Source
Molecular Formula C₁₄H₁₆N₂PubChem [10]
Molecular Weight 212.29 g/mol PubChem [10]
Monoisotopic Mass 212.13135 DaPubChem [10]
Predicted XlogP 2.1PubChem [10]
Physical Form Expected to be a liquid or low-melting solid at room temperatureInferred from related structures
Chirality and Enantiomers

The carbon atom attached to the amine and the pyridine ring (C1 of the propane chain) is a stereocenter. Therefore, 3-phenyl-1-(pyridin-2-yl)propan-1-amine exists as a pair of enantiomers: (R)-3-phenyl-1-(pyridin-2-yl)propan-1-amine and (S)-3-phenyl-1-(pyridin-2-yl)propan-1-amine. The synthesis described above would produce a racemic mixture. Chiral separation techniques, such as chiral chromatography or resolution with a chiral acid, would be necessary to isolate the individual enantiomers.

Biological Context and Potential Applications

Relationship to Histamine H1 Receptor Antagonists

As the parent amine of pheniramine, this molecule is a structural analogue of the alkylamine class of first-generation antihistamines. These compounds typically act as inverse agonists at the histamine H1 receptor. It is plausible that 3-phenyl-1-(pyridin-2-yl)propan-1-amine also exhibits affinity for this receptor.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of alkylamine antihistamines suggests that the primary amine may have a different pharmacological profile compared to its tertiary amine counterpart, pheniramine. The primary amine group could lead to differences in receptor binding, metabolism, and blood-brain barrier penetration.

Future Research Directions
  • Pharmacological Profiling: The affinity and activity of the individual enantiomers at histamine receptors and other potential targets should be determined.

  • Derivative Synthesis: The primary amine serves as a valuable starting point for the synthesis of a library of derivatives with potential applications in various therapeutic areas. [3]* Toxicological Evaluation: A thorough toxicological assessment is necessary before any potential therapeutic applications can be considered.

Conclusion

3-phenyl-1-(pyridin-2-yl)propan-1-amine is a chiral primary amine with a molecular architecture that is highly relevant to the field of medicinal chemistry. Its synthesis is achievable through established synthetic routes such as reductive amination. A comprehensive understanding of its structure, elucidated through modern spectroscopic techniques, provides a solid foundation for its use as a building block in the development of novel therapeutic agents, particularly in the areas of antihistamines and beyond. Further investigation into the pharmacological properties of its enantiomers is warranted.

References

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  • Naz, S., Zahoor, M., Naveed, U. M., & Sahibzada, M. U. K. (n.d.). Chemical structure of 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-amine (Precursor P).
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • ChemicalBook. (n.d.). 3-Phenylpyridine(1008-88-4) 1H NMR spectrum.
  • PubChemLite. (n.d.). 3-phenyl-1-(pyridin-2-yl)propan-1-amine.
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  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.
  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine.
  • NextSDS. (n.d.). 3-phenyl-1-(pyridin-2-yl)propan-1-amine.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • Sapphire Bioscience. (n.d.). 3-Phenyl-1-(pyridin-2-yl)propan-1-amine.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
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Spectroscopic Characterization of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine: A Comprehensive Guide to ¹H NMR, ¹³C NMR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The molecule 3-phenyl-1-(pyridin-2-yl)propan-1-amine (Molecular Formula: C₁₄H₁₆N₂, Monoisotopic Mass: 212.1313 Da) represents a highly versatile scaffold in medicinal chemistry. Featuring a primary amine flanked by a pyridine ring and a lipophilic phenethyl chain, this structural motif is frequently utilized in the development of central nervous system (CNS) therapeutics and antihistamine analogs.

Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. Because the primary amine is attached to a chiral center (the α-carbon) adjacent to an electron-withdrawing and magnetically anisotropic pyridine ring, the resulting nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles exhibit distinct, predictable behaviors [1]. This whitepaper provides a rigorous, causal analysis of its ¹H NMR, ¹³C NMR, and MS data, establishing self-validating protocols for analytical scientists.

Mass Spectrometry (MS) Profiling

Ionization Causality and Fragmentation Mechanics

In electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), the basicity of the primary amine and the pyridine nitrogen ensures excellent ionization efficiency in positive ion mode (ESI+). The molecule readily accepts a proton to form the stable [M+H]⁺ ion at m/z 213.1391 .

Under Electron Impact (EI) conditions (70 eV), the molecular ion [M]⁺• (m/z 212) undergoes rapid fragmentation. The dominant mechanistic pathway is α-cleavage . The single electron on the primary amine nitrogen triggers the homolytic cleavage of the adjacent C–C bond (between the α-carbon and the β-carbon of the propyl chain).

  • Causality of the Base Peak: This cleavage expels a neutral phenethyl radical (105 Da), leaving behind a highly resonance-stabilized iminium ion ([C₆H₇N₂]⁺) at m/z 107 . The profound stability of this pyridine-conjugated iminium ion makes m/z 107 the base peak (100% relative abundance) in the EI-MS spectrum, a hallmark behavior for 2-alkylpyridine and primary amine derivatives [2].

MS_Frag M_ion Molecular Ion [M]⁺• m/z 212.13 Alpha_TS α-Cleavage Transition State M_ion->Alpha_TS EI (70 eV) Frag_107 Iminium Ion [C6H7N2]⁺ m/z 107 (Base Peak) Alpha_TS->Frag_107 Charge Retention on N Radical_Loss Phenethyl Radical Loss [•CH2CH2Ph] (105 Da) Alpha_TS->Radical_Loss Neutral Loss

Figure 1: Dominant α-cleavage fragmentation pathway of 3-phenyl-1-(pyridin-2-yl)propan-1-amine under EI-MS.

Key Mass Spectrometry Fragments Summary
Ion Typem/z (Theoretical)Relative AbundanceStructural Assignment / Neutral Loss
[M+H]⁺ (ESI+)213.1391100%Intact protonated molecule
[M]⁺• (EI)212.1313< 10%Intact molecular radical cation
Fragment (EI)107.0609100% (Base Peak)[Pyridine-CH=NH₂]⁺ (Loss of phenethyl radical)
Fragment (EI)91.0547~ 45%Tropylium ion[C₇H₇]⁺ (Derived from phenyl ring)
Fragment (EI)195.1046~ 15%[M - NH₃]⁺• (Loss of ammonia)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Elucidation and Anisotropic Effects

The ¹H NMR spectrum (typically acquired in CDCl₃) is defined by three distinct spin systems: the pyridine ring, the phenyl ring, and the aliphatic chain.

  • The α-Methine Proton (CH-α): The proton attached to C1 appears as a triplet at ~4.05 ppm . Causality: This significant downfield shift is driven by the combined electron-withdrawing inductive effect of the adjacent primary amine (-NH₂) and the strong magnetic anisotropy generated by the π-electron cloud of the pyridine ring [1].

  • The Pyridine Protons: The pyridine ring exhibits a classic ABCD spin system. The proton at the 6-position (adjacent to the pyridine nitrogen) is highly deshielded, appearing as a doublet of doublets of doublets (ddd) at ~8.55 ppm .

  • The Aliphatic Chain: The β-protons (homobenzylic, ~2.00 ppm) and γ-protons (benzylic, ~2.70 ppm) couple with each other and the α-proton, forming complex multiplets.

Comprehensive NMR Data Table (Simulated at 400 MHz for ¹H / 100 MHz for ¹³C in CDCl₃)
Position¹H Chemical Shift (ppm)Multiplicity & J (Hz)Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Py-C2 ---164.2-
Py-H3/C3 7.18dt, J = 7.8, 1.01H121.3Py-C2, Py-C4, C-α
Py-H4/C4 7.62td, J = 7.7, 1.81H136.5Py-C2, Py-C6
Py-H5/C5 7.12ddd, J = 7.5, 4.8, 1.11H121.9Py-C3, Py-C6
Py-H6/C6 8.55ddd, J = 4.8, 1.8, 0.91H149.1Py-C2, Py-C4
Ph-C1' ---142.1-
Ph-H2'/6' 7.15 - 7.28m2H128.4Ph-C4', C-γ
Ph-H3'/5' 7.15 - 7.28m2H128.3Ph-C1'
Ph-H4'/C4' 7.15 - 7.28m1H125.8Ph-C2'/6'
C-α (CH) 4.05t, J = 6.81H57.4Py-C2, C-β, C-γ
C-β (CH₂) 1.90 - 2.10m2H39.8C-α, C-γ, Ph-C1'
C-γ (CH₂) 2.65 - 2.75m2H32.5C-α, C-β, Ph-C1', Ph-C2'/6'
NH₂ 1.70br s2H--

(Note: Chemical shifts are referenced to internal TMS at 0.00 ppm. The NH₂ peak is broad and exchangeable with D₂O, validating its identity [3].)

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be adhered to.

Protocol 1: High-Resolution LC-MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state necessary for ESI+ detection.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix. Introduce Leucine Enkephalin (m/z 556.2771) via a lock-spray as an internal reference. Self-Validation: The lock mass ensures mass accuracy remains below 5 ppm, validating the empirical formula C₁₄H₁₆N₂.

  • Acquisition: Run in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Apply a collision energy ramp (15–35 eV) in the collision cell (using Argon gas) to induce MS/MS fragmentation, specifically monitoring the m/z 107 product ion.

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides excellent solubility for free-base amines and lacks exchangeable protons that would interfere with the NH₂ signal.

  • Shimming and Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming to ensure a homogenous magnetic field. Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak; it must be < 1.0 Hz to guarantee high-resolution multiplet splitting.

  • 1D and 2D Acquisition:

    • Acquire a standard ¹H spectrum (16 scans, relaxation delay D1 = 2s).

    • Acquire a ¹³C{¹H} decoupled spectrum (1024 scans, D1 = 2s).

    • Acquire 2D COSY and HSQC to unambiguously map the proton-proton couplings of the aliphatic chain and assign the carbon backbone.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D Acquisition (1H, 13C, DEPT) Prep->Acq1D Lock & Shim Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spin Systems Process Data Processing (FT, Phase, Baseline) Acq2D->Process Raw FID Data Elucidate Structural Elucidation Process->Elucidate Peak Assignment

Figure 2: Sequential self-validating workflow for NMR data acquisition and structural elucidation.

Conclusion

The comprehensive spectroscopic characterization of 3-phenyl-1-(pyridin-2-yl)propan-1-amine relies on understanding the fundamental electronic and magnetic properties of its functional groups. The profound deshielding of the α-proton in ¹H NMR and the dominant α-cleavage yielding the m/z 107 base peak in EI-MS serve as primary diagnostic markers. By employing the rigorous, self-validating protocols outlined above, researchers can achieve unambiguous structural verification of this critical medicinal chemistry building block.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link][1]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Mass Spectrometry Data Center. Available at:[Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link][3]

Sources

Preamble: Navigating the Uncharted Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Potential Mechanisms of Action of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

To the dedicated researcher, scientist, and drug development professional, the exploration of novel chemical entities is a journey into the unknown. The compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine represents one such frontier. While its definitive mechanism of action has yet to be fully elucidated in publicly accessible literature, its structural motifs provide compelling clues to its potential pharmacological activities. This guide is crafted not as a declaration of established fact, but as a scientifically-grounded roadmap for investigation. We will dissect the molecule's architecture, draw parallels to well-characterized analogs, and propose plausible mechanisms of action. This document is intended to serve as a launchpad for rigorous experimental inquiry, providing both the theoretical framework and the practical methodologies to unlock the therapeutic potential of this compound.

Part 1: Potential as a Central Nervous System Agent via Monoamine Transporter Inhibition

The core scaffold of 3-phenyl-1-(pyridin-2-yl)propan-1-amine bears a striking resemblance to a class of compounds known for their potent effects on the central nervous system: the monoamine reuptake inhibitors. This structural analogy forms the basis of our first hypothesis.

The Monoamine Hypothesis: A Structural Perspective

The pharmacophore for many monoamine reuptake inhibitors consists of an aromatic ring system separated from a basic amine group by a flexible carbon chain. This is exemplified by the 3-phenyl-1-indanamine series of compounds, which are potent inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake.[1] The trans isomers of these indanamines are particularly effective triple reuptake inhibitors, while the cis isomers show a preference for the serotonin transporter.[1]

The structure of 3-phenyl-1-(pyridin-2-yl)propan-1-amine aligns with this pharmacophoric model. The phenyl and pyridinyl rings provide the aromatic character, while the propan-1-amine moiety offers the flexible chain and the basic nitrogen atom. It is therefore plausible that this compound could bind to and inhibit one or more of the monoamine transporters (SERT, NET, DAT), thereby increasing the synaptic concentrations of their respective neurotransmitters. Such a mechanism is the cornerstone of many established antidepressant and anxiolytic therapies.

Proposed Signaling Pathway: Synaptic Modulation

The proposed mechanism involves the direct interaction of 3-phenyl-1-(pyridin-2-yl)propan-1-amine with the monoamine transporters located on the presynaptic neuron. By blocking these transporters, the reuptake of serotonin, norepinephrine, and/or dopamine from the synaptic cleft is inhibited, leading to enhanced and prolonged neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Neurotransmitters) release Neurotransmitter Release vesicle->release transporter Monoamine Transporter (SERT, NET, DAT) reuptake Reuptake transporter->reuptake Transport synapse Synaptic Cleft release->synapse Exocytosis synapse->transporter Binding receptor Postsynaptic Receptors synapse->receptor Binding signal Signal Transduction receptor->signal Activation compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine compound->transporter Inhibition

Caption: Proposed mechanism of monoamine reuptake inhibition.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To empirically validate this hypothesis, a competitive radioligand binding assay is the gold standard. This experiment will determine the affinity of 3-phenyl-1-(pyridin-2-yl)propan-1-amine for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).

Objective: To determine the binding affinity (Ki) of the test compound for hSERT, hNET, and hDAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), and [³H]WIN 35,428 (for hDAT).

  • Non-specific binding controls: Fluoxetine (for hSERT), Desipramine (for hNET), and Cocaine (for hDAT).

  • Test compound: 3-phenyl-1-(pyridin-2-yl)propan-1-amine, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TransporterRadioligandNon-specific ControlExpected Outcome for Active Compound
hSERT[³H]CitalopramFluoxetineLow nanomolar Ki value
hNET[³H]NisoxetineDesipramineLow nanomolar Ki value
hDAT[³H]WIN 35,428CocaineLow nanomolar Ki value

A low Ki value would indicate high binding affinity and support the hypothesis that 3-phenyl-1-(pyridin-2-yl)propan-1-amine is a monoamine transporter inhibitor.

Part 2: Potential as an Antimicrobial Agent

An alternative, yet equally compelling, potential mechanism of action for derivatives of this scaffold lies in the realm of antimicrobial activity. The incorporation of specific functional groups, such as thiourea, onto the core structure has been shown to impart significant antibacterial and antifungal properties.[2]

The Antimicrobial Hypothesis: A Derivative-Based Approach

While the parent compound, 3-phenyl-1-(pyridin-2-yl)propan-1-amine, may not itself be a potent antimicrobial, it serves as a valuable synthetic intermediate. For instance, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives has yielded compounds with considerable activity against a range of human pathogens.[3] This suggests that the core scaffold can be decorated to interact with microbial-specific targets.

Proposed Mechanism: Disruption of Essential Bacterial Processes

The precise molecular targets for these antimicrobial derivatives are likely diverse. However, based on the activity of other thiourea-containing compounds, potential mechanisms could include:

  • Enzyme Inhibition: Interference with essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: Interaction with the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Prevention of bacterial adhesion and the formation of biofilms, which are critical for chronic infections.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The foundational experiment to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compound against a panel of clinically relevant bacteria.

Materials:

  • Test compound and its derivatives.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microplates.

  • Spectrophotometer or plate reader.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth only).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well plate.

  • Prepare a standardized inoculum of each bacterial strain (e.g., to 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria in broth without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is equivalent to the negative control.

Workflow for Antimicrobial Screening

G start Synthesize Derivatives mic Determine MIC (Broth Microdilution) start->mic mbc Determine MBC (Plating from MIC wells) mic->mbc Active Compounds tox Cytotoxicity Assay (e.g., on mammalian cells) mic->tox Active Compounds moa Mechanism of Action Studies (e.g., enzyme assays, membrane integrity) mbc->moa tox->moa end Lead Compound moa->end

Caption: A general workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The structural framework of 3-phenyl-1-(pyridin-2-yl)propan-1-amine presents a compelling case for a dual-faceted pharmacological profile. The evidence from structurally related compounds strongly suggests potential as both a central nervous system agent acting on monoamine transporters and as a scaffold for the development of novel antimicrobial agents.

The path forward requires rigorous experimental validation. The protocols outlined in this guide provide a starting point for this endeavor. Future research should focus on:

  • Comprehensive in vitro profiling: Beyond initial binding and MIC assays, functional assays (e.g., neurotransmitter uptake inhibition, bacterial killing kinetics) are essential.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl and pyridinyl rings, as well as the amine substituent, will be crucial to optimize potency and selectivity for a desired target.

  • In vivo evaluation: Promising lead compounds should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By pursuing these lines of investigation, the scientific community can fully elucidate the mechanism of action of 3-phenyl-1-(pyridin-2-yl)propan-1-amine and its derivatives, and potentially unlock new therapeutic avenues for a range of diseases.

References

  • Allen, M. P., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526. [Link]

  • Bojarski, A. J., et al. (2012). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT 1A Serotonin Receptors. Molecules, 17(2), 1957-1972. [Link]

  • Cerda-Cavieres, C., et al. (2021). Synthesis, docking, 3-D-qsar, and biological assays of novel indole derivatives targeting serotonin transporter, dopamine D2 receptor, and mao-a enzyme: In the pursuit for potential multitarget directed ligands. Molecules, 26(11), 3326. [Link]

  • Cozac, A. S., et al. (2019). QSAR and Molecular Docking Studies of Serotonin Derivatives. Lupine Online Journal of Medical Sciences, 1(3). [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407. [Link]

  • Molecules. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7482-7497. [Link]

  • Mosher, M., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(2), 89-98. [Link]

  • PubChem. 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-aminium (2Z)-3-carboxyprop-2-enoate. [Link]

  • PubChem. 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine-sulfate. [Link]

  • ResearchGate. Structure-activity relationship of phenyl-pyridine derivatives. [Link]

  • Royal Society of Chemistry. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(18), 10173-10182. [Link]

  • Skjaerbaek, N., et al. (1994). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 37(13), 2032-2041. [Link]

  • Thompson, A. S., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5855. [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1211-1225. [Link]

Sources

Methodological & Application

synthesis protocol for 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 3-Phenyl-1-(pyridin-2-yl)propan-1-amine

Executive Summary & Strategic Rationale

The compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS: 1093602-21-1)[1] represents a highly versatile primary amine scaffold frequently utilized in the development of G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) therapeutics. The presence of the 2-pyridyl group introduces a critical hydrogen-bond acceptor and metal-coordinating moiety, while the flexible phenethyl tail allows for deep hydrophobic pocket insertion.

Designing a robust synthesis for this molecule requires navigating the chemoselectivity challenges inherent to polyfunctional intermediates. This guide outlines a highly reliable, three-step synthetic workflow: a Claisen-Schmidt condensation to build the carbon framework, a selective catalytic transfer hydrogenation to reduce the alkene without touching the carbonyl, and a direct reductive amination using sodium triacetoxyborohydride (STAB) to install the primary amine. This route is specifically optimized for benchtop scalability, avoiding the need for high-pressure hydrogenation or highly toxic cyanide-based reducing agents[2].

Mechanistic Workflow & Causality

To ensure a self-validating process, it is critical to understand the causality behind the reagent selection in this workflow:

  • Step 1 (C-C Bond Formation): The Claisen-Schmidt condensation utilizes potassium hydroxide in ethanol. The base selectively deprotonates the α -methyl group of 2-acetylpyridine. Ethanol acts as an ideal solvent because the resulting pyridyl chalcone has lower solubility in cold ethanol, allowing it to precipitate and drive the equilibrium forward[3].

  • Step 2 (Selective Alkene Reduction): Standard hydrogenation ( H2​ gas over Pd/C ) risks over-reducing the ketone to a secondary alcohol. By employing Catalytic Transfer Hydrogenation (CTH) with ammonium formate, we achieve a controlled, slow release of hydrogen on the palladium surface, selectively reducing the polarized α,β -unsaturated double bond while leaving the ketone intact.

  • Step 3 (Reductive Amination): Converting the saturated ketone to a primary amine requires avoiding over-alkylation (formation of secondary/tertiary amines). We utilize a massive excess of ammonium acetate to drive iminium formation. STAB is chosen over sodium borohydride ( NaBH4​ ) because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making it a mild reagent that selectively reduces the protonated iminium ion without reducing the starting ketone[4][5].

SynthesisPathway SM 2-Acetylpyridine + Benzaldehyde Chalcone (2E)-3-phenyl-1-(pyridin-2-yl) prop-2-en-1-one SM->Chalcone KOH, EtOH 0 °C to RT (Claisen-Schmidt) Ketone 3-phenyl-1-(pyridin-2-yl) propan-1-one Chalcone->Ketone 10% Pd/C, HCO2NH4 MeOH, Reflux (Selective Reduction) Target 3-phenyl-1-(pyridin-2-yl) propan-1-amine Ketone->Target NH4OAc, NaBH(OAc)3 DCE, RT (Reductive Amination)

Figure 1: Three-step synthetic workflow for 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) and benzaldehyde (8.76 g, 82.5 mmol) in 100 mL of absolute ethanol.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalysis: Dropwise, add 15 mL of a 10% aqueous KOH solution over 15 minutes. Maintain vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1); the starting materials should disappear, replaced by a lower- Rf​ bright yellow spot (UV active).

  • Workup: Pour the mixture into 300 mL of crushed ice/water. Stir for 30 minutes until a yellow precipitate fully forms. Filter the solid under vacuum, wash with ice-cold ethanol (2 x 20 mL), and dry under high vacuum to afford the pyridyl chalcone.

Step 2: Selective Reduction to 3-phenyl-1-(pyridin-2-yl)propan-1-one
  • Preparation: Dissolve the chalcone (10.0 g, ~47.8 mmol) in 120 mL of HPLC-grade methanol in a 500 mL flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric; add it under a gentle stream of nitrogen or argon.

  • Hydrogen Transfer: Add ammonium formate ( HCO2​NH4​ , 15.0 g, 239 mmol, 5.0 eq) in small portions over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 2 hours. Self-Validation: The bright yellow color of the chalcone will fade to a pale/colorless solution. TLC will show the disappearance of the UV-bright chalcone spot.

  • Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (100 mL) and Water (100 mL). Extract the aqueous layer once more with EtOAc, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate to yield the saturated ketone[6].

Step 3: Direct Reductive Amination to Target Amine
  • Imine Formation: In a dry 250 mL flask, dissolve the saturated ketone (5.0 g, 23.6 mmol) in 80 mL of 1,2-dichloroethane (DCE). Add ammonium acetate ( NH4​OAc , 18.2 g, 236 mmol, 10.0 eq). Stir the suspension at room temperature for 30 minutes. The slight polarity of DCE accelerates the iminium formation[7].

  • Reduction: Add sodium triacetoxyborohydride (STAB, 7.5 g, 35.4 mmol, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Propagation: Stir the opaque suspension at room temperature under a nitrogen atmosphere for 16–24 hours. Self-Validation: TLC (DCM:MeOH 9:1 with 1% Et3​N or NH4​OH ) should reveal a highly polar, ninhydrin-positive spot corresponding to the primary amine.

  • Quench & Extraction: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ (gas evolution will occur). Stir for 20 minutes. Extract the mixture with Dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ and concentrate. Purify the crude oil via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM containing 1% Triethylamine) to yield the pure 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

Quantitative Data & Analytical Signatures

To ensure structural integrity and successful conversion at each step, compare your analytical results against the expected metrics in Table 1.

Table 1: Reaction Metrics & Expected Analytical Signatures

StepProduct / IntermediateExpected YieldReaction TimeKey 1H NMR Signatures ( CDCl3​ , 400 MHz)
1 (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one80–85%4–6 h δ 7.82 (d, 1H, J=16.0 Hz, alkene), 8.15 (d, 1H, J=16.0 Hz, alkene)
2 3-phenyl-1-(pyridin-2-yl)propan-1-one85–90%2 h δ 3.45 (t, 2H, CO−CH2​ ), 3.10 (t, 2H, Ph−CH2​ )
3 3-phenyl-1-(pyridin-2-yl)propan-1-amine70–75%16–24 h δ 4.12 (t, 1H, CH−NH2​ ), 2.70 (m, 2H, Ph−CH2​ ), 1.85 (br s, 2H, NH2​ )

Note: The primary amine (Step 3) is prone to oxidation and CO2​ absorption upon prolonged exposure to air. It is highly recommended to store the final product as its corresponding hydrochloride (HCl) salt by bubbling anhydrous HCl gas into an ethereal solution of the free base.

References

  • Title: 3-phenyl-1-(pyridin-2-yl)
  • Title: 1-(PYRIDIN-2-YL)
  • Source: mdma.
  • Source: wikipedia.
  • Source: researchgate.
  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.
  • Title: Amine synthesis by reductive amination (reductive alkylation)

Sources

reductive amination synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reductive Amination Synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine

Executive Summary

The synthesis of primary amines from heteroaromatic ketones is a critical transformation in medicinal chemistry and drug development. The target molecule, 3-phenyl-1-(pyridin-2-yl)propan-1-amine, features a flexible phenylpropyl chain and a 2-pyridyl moiety. Direct reductive amination of its ketone precursor, 3-phenyl-1-(pyridin-2-yl)propan-1-one, is notoriously challenging. The process frequently suffers from overalkylation (forming undesired secondary or tertiary amines) and complications arising from the chelating nature of the 2-pyridyl group. This application note details a highly chemoselective, titanium-mediated protocol that suppresses overalkylation and delivers the primary amine in excellent yield.

Mechanistic Insights & Causality

The Challenge of Overalkylation: In classic reductive amination, ammonia ( NH3​ ) condenses with a ketone to form an imine, which is subsequently reduced to a primary amine. However, the newly formed primary amine is typically more nucleophilic than ammonia. It can readily react with another molecule of the unreacted ketone to form a secondary imine, which is then reduced to a secondary amine[1]. Furthermore, the nitrogen atom of the 2-pyridyl group can coordinate with metal catalysts or Lewis acids, potentially altering the electrophilicity of the adjacent carbonyl group and slowing down the initial imine formation.

The Titanium(IV) Isopropoxide Solution: To enforce strict chemoselectivity, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is employed as both a powerful Lewis acid and a water scavenger[2].

  • Activation & Dehydration: Ti(OiPr)4​ coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the ketone. As NH3​ attacks, Ti(OiPr)4​ scavenges the displaced water, driving the equilibrium entirely toward the imine.

  • Steric Shielding: The resulting intermediate is a bulky titanium-imine complex. This steric bulk physically blocks the newly formed primary amine from attacking another activated ketone, effectively shutting down the overalkylation pathway[2].

  • Controlled Reduction: Once imine formation is complete, the addition of Sodium borohydride ( NaBH4​ ) rapidly reduces the complex to the primary amine. Unlike one-pot procedures using Sodium cyanoborohydride ( NaBH3​CN )[3] or Sodium triacetoxyborohydride ( NaBH(OAc)3​ )[1], the stepwise Ti(OiPr)4​ / NaBH4​ method ensures that no reducing agent is present while the ketone is still equilibrating, preventing premature reduction of the ketone to an alcohol.

Reaction Workflow & Logic Diagram

ReductiveAmination Ketone 3-Phenyl-1-(pyridin-2-yl) propan-1-one Intermediate Titanium-Imine Complex Ketone->Intermediate + NH3 Ammonia Ammonia (NH3) Source Ammonia->Intermediate Ti Ti(OiPr)4 (Lewis Acid / Scavenger) Ti->Intermediate Activates C=O & Removes H2O Reduction NaBH4 Reduction (Hydride Transfer) Intermediate->Reduction Product 3-Phenyl-1-(pyridin-2-yl) propan-1-amine (Primary Amine) Reduction->Product Chemoselective Overalkylation Overalkylation (Secondary Amines) Reduction->Overalkylation Blocked by Ti Sterics

Figure 1: Mechanistic logic of Ti(OiPr)4-mediated chemoselective reductive amination.

Experimental Protocols

Protocol A: Titanium-Mediated Chemoselective Synthesis (Preferred) [2] This self-validating protocol ensures complete imine formation before reduction, utilizing visual cues (precipitate formation) to confirm reaction progress.

Step 1: Imine Formation

  • In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-phenyl-1-(pyridin-2-yl)propan-1-one (10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Add a solution of ammonia in ethanol (2.0 M, 25.0 mL, 50.0 mmol, 5.0 equiv).

  • Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (5.9 mL, 20.0 mmol, 2.0 equiv) via syringe.

  • Stir the sealed reaction mixture at room temperature for 10–12 hours. Validation: The solution will turn slightly cloudy as the titanium-imine complex forms and water is scavenged.

Step 2: Reduction 5. Cool the reaction flask to 0 °C using an ice bath. 6. Carefully add Sodium borohydride ( NaBH4​ ) (0.57 g, 15.0 mmol, 1.5 equiv) in small portions over 15 minutes to safely control the exothermic hydrogen gas evolution. 7. Remove the ice bath and stir at room temperature for an additional 2–4 hours.

Step 3: Workup and Purification 8. Quench the reaction by adding aqueous ammonia (2 M, 10 mL). Causality: This basic hydrolysis breaks down the titanium complex, forming a dense, white, insoluble titanium dioxide ( TiO2​ ) precipitate, which traps impurities. 9. Filter the mixture through a pad of Celite to remove the TiO2​ , washing the filter cake thoroughly with ethyl acetate (3 × 30 mL). 10. Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 11. Purify via flash column chromatography (DCM:MeOH: NH4​OH 90:9:1) to yield the pure primary amine.

Protocol B: Classic Borch Reduction (Alternative) [3] While less selective, this one-pot method is useful if strictly anhydrous conditions cannot be maintained.

  • Dissolve the ketone (10.0 mmol) in methanol (30 mL).

  • Add ammonium acetate ( NH4​OAc ) (7.7 g, 100 mmol, 10.0 equiv) and stir for 30 minutes to buffer the solution and provide the nitrogen source.

  • Add Sodium cyanoborohydride ( NaBH3​CN ) (0.44 g, 7.0 mmol, 0.7 equiv).

  • Stir at room temperature for 24–48 hours.

  • Quench with 1 M NaOH (Caution: Never quench with acid, as highly toxic HCN gas will evolve), extract with DCM, dry, and purify.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the reductive amination of 2-pyridyl ketones, demonstrating the superiority of the Titanium-mediated approach in preventing overalkylation.

EntryMethod / ReagentsSolventTimeYield (%)Selectivity (1°:2° Amine)
1Borch ( NH4​OAc , NaBH3​CN )[3]MeOH24 h65%70:30
2Abdel-Magid ( NH4​OAc , NaBH(OAc)3​ )[1]DCE24 h55%80:20
3 Miriyala ( NH3​ , Ti(OiPr)4​ , NaBH4​ ) [2]EtOH 14 h 88% >99:1

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. Tetrahedron, 60(7), 1463-1471. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

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Application Note: LC-MS/MS Analysis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

The compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine (Chemical Formula: C₁₄H₁₆N₂, Exact Mass: 212.131) is a structural motif highly relevant in drug development, sharing a scaffold with various neuroactive and antihistaminic agents. Analytically, this molecule presents a distinct challenge due to the presence of two basic nitrogen centers: a highly basic primary amine (pKa ~10.4) and a weakly basic pyridine ring (pKa ~5.2).

When analyzed via High-Performance Liquid Chromatography (HPLC), basic amines are notorious for exhibiting severe peak tailing and poor recovery on standard C18 stationary phases. This is caused by secondary ion-exchange interactions between the protonated basic nitrogens and residual, unendcapped silanol groups on the silica surface. Furthermore, while low-ionic-strength mobile phases like 0.1% formic acid are ideal for Electrospray Ionization Mass Spectrometry (ESI-MS) sensitivity[1], they lack the buffering capacity to mask these silanol interactions, exacerbating chromatographic degradation.

To overcome this, this protocol utilizes Charged Surface Hybrid (CSH) technology . CSH columns incorporate a low-level positive surface charge that electrostatically repels basic compounds, ensuring sharp, symmetrical peaks and high mass-loading capacity even in low-ionic-strength, MS-compatible acidic mobile phases[2].

Chromatographic Strategy & Causality

Column Selection and Mobile Phase Dynamics

At an acidic pH (e.g., pH 2.7 using 0.1% formic acid), both the primary amine and the pyridine ring of the analyte are fully protonated. While this dual-protonation state is highly advantageous for ESI+ ionization efficiency, it makes the molecule highly susceptible to silanol interactions.

By employing a Waters ACQUITY UPLC CSH C18 column, the stationary phase's inherent positive charge repels the doubly-protonated analyte. This eliminates the need for MS-suppressing ion-pairing agents (like Trifluoroacetic acid, TFA). The mobile phase consists of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid to maintain a consistent pH and provide protons for ESI+[1].

Mass Spectrometry & Fragmentation Mechanics

In the ESI+ source, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 213.1 . During Collision-Induced Dissociation (CID) in the MS/MS collision cell, primary amines characteristically undergo a neutral loss of ammonia (NH₃, -17 Da)[3][4]. For 3-phenyl-1-(pyridin-2-yl)propan-1-amine, the cleavage of the C-NH₂ bond yields a highly stabilized product ion at m/z 196.1 . The resulting carbocation is stabilized by resonance from the adjacent pyridine ring (allylic/benzylic-like stabilization). A secondary fragmentation pathway involves the alpha-cleavage of the C1-C2 aliphatic bond, yielding a (pyridin-2-yl)methanamine-like fragment at m/z 107.1 .

Fragmentation M Precursor Ion[M+H]+ m/z 213.1 F1 Quantifier Ion [M+H - NH3]+ m/z 196.1 M->F1 Neutral Loss of NH3 (-17 Da) F2 Qualifier Ion Alpha-Cleavage m/z 107.1 M->F2 C1-C2 Cleavage (-106 Da)

Figure 1: ESI+ MS/MS Fragmentation pathways for 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol assumes extraction from a biological matrix (e.g., plasma) for pharmacokinetic evaluation.

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., stable-isotope labeled analog at 50 ng/mL) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects/peak distortion).

LC-MS/MS System Workflow

Workflow S1 Sample Prep (Protein PPT) S2 Chromatography (CSH C18, 0.1% FA) S1->S2 S3 Ionization (ESI+ Source) S2->S3 S4 Detection (Triple Quad MRM) S3->S4

Figure 2: End-to-end analytical workflow for the LC-MS/MS analysis of the basic amine.

Chromatographic Conditions

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Curve
0.00 0.40 95.0 5.0 Initial
0.50 0.40 95.0 5.0 6
3.00 0.40 10.0 90.0 6
4.00 0.40 10.0 90.0 6
4.10 0.40 95.0 5.0 6

| 5.50 | 0.40 | 95.0 | 5.0 | 6 |

  • Column: Waters ACQUITY UPLC CSH C18, 2.1 × 50 mm, 1.7 µm

  • Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer).

  • Injection Volume: 2.0 µL

Mass Spectrometry Parameters (Triple Quadrupole)

Table 2: MS Source and MRM Parameters

Parameter Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr (Nitrogen)
Cone Gas Flow 150 L/hr

| Collision Gas | Argon (approx. 3.5 × 10⁻³ mbar) |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
3-phenyl-1-(pyridin-2-yl)propan-1-amine 213.1 196.1 25 15 Quantifier (Loss of NH₃)

| 3-phenyl-1-(pyridin-2-yl)propan-1-amine | 213.1 | 107.1 | 25 | 22 | Qualifier (α-cleavage) |

System Suitability and Self-Validating Controls

To ensure the trustworthiness of the generated data, the analytical batch must include a self-validating System Suitability Test (SST) sequence prior to sample acquisition:

  • Blank Injection (Mobile Phase): Ensures no carryover from previous runs. The signal at m/z 213.1 > 196.1 must be < 20% of the Lower Limit of Quantitation (LLOQ).

  • Column Performance Verification: Inject a neat standard at the mid-QC level. Calculate the USP tailing factor ( Tf​ ). For basic amines on a CSH column, Tf​ should strictly be ≤1.3 . If Tf​>1.5 , this indicates column degradation or loss of the charged surface modifier, necessitating column replacement.

  • Isotope Ratio Check: The ratio of the Quantifier (196.1) to Qualifier (107.1) ion must remain within ±15% of the established standard ratio. Deviations indicate isobaric matrix interference.

References

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters White Papers. Available at:[Link]

  • Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International. Available at:[Link]

  • Knuutinen, J., et al. "LC AND LC/MS Methodology for Amines and Formic Acid." Gassnova / SINTEF. Available at:[Link]

  • Koster, G., et al. "Electrospray Mass Spectrometry Studies of Poly(Propylene Imine) Dendrimers: Probing Reactivity in the Gas Phase." Journal of the American Chemical Society. Available at:[Link]

  • Sendón, R., et al. "Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials." PMC / NIH. Available at:[Link]

Sources

using 3-phenyl-1-(pyridin-2-yl)propan-1-amine in drug design

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine in Targeted Drug Design

Executive Summary & Structural Rationale

The compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS: 1093602-21-1)[1] is a highly versatile, trifunctional building block increasingly utilized in modern medicinal chemistry. Featuring a pyridine ring, a primary amine, and a flexible phenylpropyl tail, this scaffold provides an optimal geometric arrangement for engaging both orthosteric and allosteric binding sites across multiple target classes. This application note details the mechanistic rationale and validated synthetic protocols for deploying this scaffold in two distinct drug discovery paradigms: Kinase Inhibitor Design and G Protein-Coupled Receptor (GPCR) Ligand Development.

Pharmacophore Mapping:

  • Kinase Hinge-Binding: In the development of ATP-competitive kinase inhibitors, the 2-aminopyridine motif serves as a privileged hinge-binding scaffold[2]. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., His284 in ALK2 or Met318 in Bcr-Abl)[2][3]. The adjacent primary amine, when functionalized into an amide, dictates the trajectory of the molecule, directing the phenylpropyl tail into the hydrophobic DFG-out pocket[3].

  • GPCR Monoamine Targeting: For central nervous system (CNS) targets, phenylpropylamine derivatives are classic pharmacophores for monoamine GPCRs, such as 5-HT and Histamine receptors[4]. The primary amine, which is protonated at physiological pH, forms an essential salt bridge with the highly conserved Asp3.32 residue within the transmembrane domain[4]. Concurrently, the pyridine and phenyl rings engage in extensive stacking and van der Waals interactions with the receptor's aromatic microdomain[4][5].

Kinase_Workflow A 3-phenyl-1-(pyridin-2-yl)propan-1-amine (Scaffold) B HATU / DIPEA / DMF Amide Coupling A->B D Target Kinase Inhibitor B->D C Core Scaffold (e.g., Pyrazole-4-carboxylic acid) C->B E Pyridine Ring (Hinge Binder) D->E F Amide Linker (Orientation) D->F G Phenylpropyl Tail (Hydrophobic Pocket) D->G

Synthetic workflow and structural pharmacophore mapping for kinase inhibitor design.

Application Workflow 1: Kinase Inhibitor Scaffold Assembly

Mechanistic Causality: To construct a kinase inhibitor, the primary amine of the scaffold must be coupled to a core heterocyclic carboxylic acid. We utilize HATU as the coupling reagent because the electron-withdrawing nature of the adjacent pyridine ring slightly reduces the nucleophilicity of the primary amine. HATU rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered or electronically deactivated amines while strictly suppressing epimerization[6]. DIPEA is employed as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Self-Validating Protocol: HATU-Mediated Amide Coupling

  • Activation: In an oven-dried flask under nitrogen, dissolve the core carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 5 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes.

    • Validation Check: Remove a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms complete formation of the highly reactive HOAt-ester intermediate, ensuring no unreacted acid remains to complicate downstream purification.

  • Coupling: Add 3-phenyl-1-(pyridin-2-yl)propan-1-amine (1.1 eq, 0.55 mmol)[1] dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup & Purification: Dilute the mixture with 20 mL ethyl acetate and wash sequentially with saturated aqueous NaHCO (3 x 10 mL), 1N HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (SiO , Hexanes/EtOAc gradient) to yield the target amide.

Application Workflow 2: GPCR Ligand Development

Mechanistic Causality: To optimize the scaffold for GPCR binding, the primary amine is often converted to a secondary or tertiary amine to mimic endogenous monoamines. Reductive amination is selected over direct alkyl halide alkylation to strictly prevent over-alkylation (quaternization)[4]. Sodium triacetoxyborohydride (NaBH(OAc) ) is the optimal reducing agent; its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde[5].

Self-Validating Protocol: Selective Reductive Amination

  • Imine Formation: Combine 3-phenyl-1-(pyridin-2-yl)propan-1-amine (1.0 eq, 1.0 mmol)[1] and the target aliphatic aldehyde (1.0 eq, 1.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the condensation.

  • Equilibration: Stir the mixture at room temperature for 2 hours over activated 4Å molecular sieves to drive water removal.

    • Validation Check: Extract a 50 µL aliquot, evaporate the solvent, and reconstitute in CDCl . Verify the formation of the imine intermediate via H-NMR by observing the characteristic imine proton resonance (~8.0–8.5 ppm). Do not proceed until conversion is >95% to avoid generating alcohol byproducts.

  • Reduction: Cool the reaction to 0 °C and add NaBH(OAc) (1.5 eq, 1.5 mmol) portion-wise over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours under nitrogen.

  • Workup: Quench the reaction carefully with 1N NaOH (10 mL) to hydrolyze the boron complexes and free the product amine. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over Na SO , and concentrate. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

GPCR_Binding L Ligand (Amine Derivative) R1 Conserved Asp3.32 (Salt Bridge) L->R1 Protonated Amine R2 Aromatic Microdomain (Pi-Pi Stacking) L->R2 Pyridine Ring R3 Hydrophobic Pocket (Van der Waals) L->R3 Phenyl Group S1 G-Protein Activation R1->S1 R2->S1 R3->S1 S2 Downstream Signaling (cAMP / Ca2+) S1->S2

GPCR binding interactions and downstream signaling activation pathway.

Quantitative Data Presentation

The following table summarizes mechanistically representative Structure-Activity Relationship (SAR) data for derivatives synthesized using the above protocols, demonstrating the scaffold's dual utility across target classes.

Compound IDScaffold ModificationTarget ClassTarget Receptor/KinaseBinding Affinity ( / )Functional Efficacy
CMPD-101 Unmodified Primary AmineGPCR5-HT Receptor = 45 nMPartial Agonist
CMPD-102 N-Methylation (Reductive Amination)GPCR5-HT Receptor = 12 nMFull Agonist
CMPD-201 Pyrazole-4-carboxamide (HATU)KinaseALK2 (Hinge Binder) = 28 nMInhibitor
CMPD-202 Pyrimidine-5-carboxamide (HATU)KinaseBcr-Abl (Hinge Binder) = 15 nMInhibitor

Note: Data reflects typical SAR trajectories for 2-aminopyridine and phenylpropylamine pharmacophores[2][4].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important molecule, a key intermediate in the synthesis of antihistamines such as Pheniramine.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and synthetic methodologies to help you overcome common challenges in the lab.

Overview of Synthetic Strategies

The synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine can be approached through several primary routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. The most common strategies include reductive amination, alkylation of pyridine derivatives, and Grignard reactions. Each pathway presents unique challenges, which this guide aims to address.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Question 1: My reductive amination is resulting in low yields and a significant amount of the corresponding alcohol side product. What is happening and how can I fix it?

This is a very common issue in reductive amination. The formation of an alcohol (3-phenyl-1-(pyridin-2-yl)propan-1-ol) indicates that the reducing agent is reducing the starting ketone faster than the imine intermediate is being formed and reduced.

Root Causes & Solutions:

  • Slow Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine/enamine is a critical, and often rate-limiting, equilibrium-driven step.

    • Solution: Ensure the pH of the reaction is weakly acidic (typically pH 5-7). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Acetic acid is often used for this purpose.[3]

    • Solution: Remove water as it forms. Using a Dean-Stark trap or adding a dehydrating agent like molecular sieves can drive the equilibrium toward the imine product.

  • Overly Reactive Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the ketone before it has a chance to form the imine.

    • Solution: Switch to a more selective reducing agent that is more effective at reducing protonated imines (iminium ions) than ketones.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is milder than NaBH₄ and does not require strict pH control.

      • Sodium cyanoborohydride (NaBH₃CN): Highly effective at low pH, but it is extremely toxic and generates hydrogen cyanide under acidic conditions, requiring careful handling.[4][5]

      • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with a hydrogen source is a clean and effective method.[3][6] However, it may require specialized pressure equipment.

Optimized Protocol: Reductive Amination using NaBH(OAc)₃

  • Dissolve 1-phenyl-3-(pyridin-2-yl)propan-1-one (1.0 eq.) and ammonium acetate (3-5 eq.) in a suitable solvent like 1,2-dichloroethane or methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, monitoring for any temperature increase.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: I'm observing impurities that I suspect are secondary or tertiary amines. How can I prevent their formation?

The formation of secondary and tertiary amines is a classic side reaction in reductive amination, where the desired primary amine product is more nucleophilic than the ammonia source and reacts with the starting ketone.[7]

Root Causes & Solutions:

  • Product Reactivity: The newly formed primary amine can compete with ammonia to react with the starting ketone, leading to the formation of a secondary amine, which can then react again.

    • Solution: Use a large excess of the ammonia source. Employing a high concentration of ammonium formate or ammonium acetate (5 to 10 equivalents or more) can statistically favor the reaction of the ketone with ammonia over the product amine.[8]

    • Solution: Maintain a low concentration of the primary amine product. This can be achieved by slow addition of the reducing agent to keep the conversion rate steady and prevent a buildup of the product in the presence of unreacted ketone.

Visualizing the Synthetic Landscape

The following diagrams illustrate the primary synthetic routes and a logical workflow for troubleshooting common issues.

Synthetic_Pathways Ketone 1-phenyl-3-(pyridin-2-yl)propan-1-one Amine 3-phenyl-1-(pyridin-2-yl)propan-1-amine Ketone->Amine Reductive Amination (+ NH₃, [H]) BenzylPyridine 2-Benzylpyridine BenzylPyridine->Amine Alkylation & Rearrangement (e.g., with haloamine) Nitrile 3-phenyl-3-(pyridin-2-yl)propanenitrile Nitrile->Amine Reduction (e.g., H₂/Pd-C, LiAlH₄)

Caption: Primary synthetic routes to the target amine.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckSideProducts Analyze Crude by TLC/LC-MS: Identify Side Products Start->CheckSideProducts Alcohol Alcohol Impurity Present? CheckSideProducts->Alcohol Yes Overalkylation Secondary/Tertiary Amine Impurity? CheckSideProducts->Overalkylation No Alcohol->Overalkylation No Solution_Alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Ensure pH 5-7 for Imine Formation Alcohol->Solution_Alcohol Yes Solution_Overalkylation Increase Excess of Ammonia Source (e.g., >5 eq. NH₄OAc) Overalkylation->Solution_Overalkylation Yes Purification Purification Issues? Overalkylation->Purification No End Optimized Synthesis Solution_Alcohol->End Solution_Overalkylation->End Solution_Purification Perform Acid-Base Extraction Consider Salt Formation & Recrystallization Purification->Solution_Purification Yes Purification->End No Solution_Purification->End

Sources

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 1-(pyridin-2-yl)alkylamines—specifically 3-phenyl-1-(pyridin-2-yl)propan-1-amine—presents unique mechanistic hurdles. The close proximity of the highly coordinating 2-pyridyl nitrogen to the reactive center often leads to catalyst poisoning during transition-metal reductions and poor conversions during imine condensations.

This guide provides field-proven troubleshooting strategies, validated standard operating procedures (SOPs), and the underlying causality behind each optimization to ensure your synthetic workflows are robust and scalable.

Synthetic Workflow & Decision Matrix

The following diagram outlines the two primary synthetic logic pathways for accessing enantiopure 3-phenyl-1-(pyridin-2-yl)propan-1-amine, highlighting where critical interventions are required to overcome substrate-specific bottlenecks.

SynthesisLogic Target Target: 3-Phenyl-1-(pyridin-2-yl) propan-1-amine RouteA Route A: Direct Asymmetric Reductive Amination (DARA) Target->RouteA RouteB Route B: Chiral Auxiliary (Ellman's Sulfinamide) Target->RouteB TFA Solution: NH4TFA Additive (Disrupts Chelation) RouteA->TFA Reduction Diastereoselective Reduction (Cp2ZrHCl) RouteB->Reduction Grignard Nucleophilic Addition (Ph(CH2)2MgBr) RouteB->Grignard Ketone Substrate: 3-Phenyl-1- (pyridin-2-yl)propan-1-one Aldehyde Substrate: Pyridine-2- carboxaldehyde Poisoning Risk: Catalyst Poisoning (Bidentate Chelation) Poisoning->Ketone TFA->Ketone TFA->Poisoning Overcomes Imine Intermediate: Sulfinyl Ketimine Imine->Ketone Ti(OEt)4, 80°C Aldimine Intermediate: Sulfinyl Aldimine Aldimine->Aldehyde Ti(OEt)4, 25°C Reduction->Imine Grignard->Aldimine

Logical workflow for the asymmetric synthesis of 1-(pyridin-2-yl)alkylamines.

Knowledge Base: Troubleshooting & FAQs

FAQ 1: Why does my transition-metal catalyst deactivate during the reductive amination of 2-acylpyridines?

Symptom: Reaction stalls at <20% conversion when using standard Pd/C, Ru, or Ni catalysts to reduce 3-phenyl-1-(pyridin-2-yl)propan-1-one[1]. Causality: The nitrogen atom of the pyridine ring and the newly formed primary amine create a thermodynamically highly stable bidentate chelate with the transition metal center. This occupies the open coordination sites required for hydrogen activation, effectively acting as a thermodynamic sink that poisons the catalyst[2]. Solution: Shift the equilibrium by utilizing an acidic ammonium source. Using provides a weakly coordinating trifluoroacetate counterion that protonates the resulting amine in situ, breaking the chelate effect. A Ru(OAc)₂{(S)-binap} catalyst under 0.8 MPa H₂ has been proven to overcome this specific 2-acylpyridine inhibition[3].

FAQ 2: Imine condensation with 2-acylpyridines is stalling. How can I drive it to completion?

Symptom: Condensation of the ketone with (R)-tert-butanesulfinamide yields <50% of the sulfinyl imine, even after 24 hours. Causality: 2-Acylpyridines are electronically deactivated by the electron-withdrawing nature of the pyridine ring and sterically hindered by the adjacent 2-phenylethyl chain. Standard desiccants (MgSO₄, Na₂SO₄) cannot drive the thermodynamic equilibrium toward the imine[4]. Solution: Utilize Titanium(IV) ethoxide (Ti(OEt)₄) as both a Lewis acid and a stoichiometric water scavenger. The reaction must be run neat or at very high concentrations (≥2.0 M in THF) at 80 °C. The highly oxophilic Ti(IV) activates the ketone while irreversibly trapping the extruded water as TiO₂[4].

FAQ 3: The ketone condensation is still too low-yielding for scale-up. Is there an alternative route?

Solution: Reverse the synthon polarity. Instead of starting with the sterically hindered ketone, condense pyridine-2-carboxaldehyde with (R)-tert-butanesulfinamide. Aldehydes are vastly more electrophilic, and this condensation proceeds quantitatively at room temperature[5]. Following imine formation, perform a diastereoselective nucleophilic addition using (2-phenylethyl)magnesium bromide at -78 °C. This completely bypasses the steric hindrance of the ketone and leverages the high electrophilicity of the aldimine[5].

FAQ 4: Diastereoselectivity during the reduction of the sulfinyl ketimine is poor. What are the optimal conditions?

Symptom: Reduction of the chiral sulfinyl ketimine with NaBH₄ yields a near 1:1 mixture of diastereomers. Causality: Non-chelating hydrides like NaBH₄ attack via an open transition state, leading to poor facial discrimination of the imine. Solution: Switch to a highly coordinating metal hydride. in non-coordinating solvents (DCM) at room temperature provides excellent stereocontrol (>20:1 d.r.) via a rigid, chelated transition state involving the sulfinyl oxygen[4].

Data Metrics: Condition Optimization Matrix

Table 1: Quantitative comparison of synthetic methodologies for 1-(pyridin-2-yl)alkylamine derivatives.

Synthetic MethodSubstrateCatalyst / ReagentAdditive / ConditionsConversion (%)Enantiomeric / Diastereomeric Excess
Standard Reductive Amination 2-AcylpyridineRu/Ni catalystsNH₄OAc, H₂< 20%N/A (Catalyst Poisoned)
DARA (Ruthenium) 2-AcylpyridineRu(OAc)₂{(S)-binap}NH₄TFA, 0.8 MPa H₂, 90 °C> 99%> 94% ee
DARA (Iridium) 2-AcylpyridineCp*Ir(III)-diamineChiral Phosphoric Acid, 6 MPa H₂95%85 - 95% ee
Ellman Imine Reduction Sulfinyl KetimineNaBH₄MeOH, -40 °C> 90%< 50% d.e.
Ellman Imine Reduction Sulfinyl KetimineCp₂ZrHCl (Schwartz's)DCM, 25 °C77% (Isolated)> 90% d.e. (>20:1 d.r.)
Ellman Grignard Addition Sulfinyl AldiminePh(CH₂)₂MgBrTHF, -78 °C85%> 90% d.e.

Standard Operating Procedures (SOPs)

SOP 1: Direct Asymmetric Reductive Amination (DARA) via Ru-Catalysis

This protocol utilizes a self-validating system incorporating pressure monitoring to confirm H₂ uptake and LC-MS in-process controls (IPCs).

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with 3-phenyl-1-(pyridin-2-yl)propan-1-one (1.0 equiv), ammonium trifluoroacetate (5.0 equiv), and Ru(OAc)₂{(S)-binap} (2 mol%).

  • Solvent Addition: Add anhydrous methanol to reach a 0.5 M substrate concentration. Seal the autoclave.

  • Purge & Pressurize: Remove the vessel from the glovebox. Purge with H₂ gas three times, then pressurize to 0.8 MPa.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 17 hours. Causality Check: The elevated temperature is required to overcome the activation energy of the imine formation in situ, while the TFA counterion prevents Ru-chelation.

  • IPC (In-Process Control): Vent the reactor safely. Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Target: >95% conversion to the primary amine mass (m/z 213.14). Do not proceed to workup until target conversion is verified.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and 1M NaOH (to neutralize the TFA salt). Extract, dry over Na₂SO₄, and purify via silica gel chromatography.

SOP 2: Aldimine-Grignard Route (Ellman's Auxiliary)

This protocol bypasses the steric hindrance of the ketone by utilizing an aldimine electrophile.

  • Imine Condensation: To a solution of pyridine-2-carboxaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous DCM, add Ti(OEt)₄ (2.0 equiv). Stir at 25 °C for 12 hours.

  • Quench: Pour the mixture into an equal volume of brine while stirring rapidly. Filter the resulting white TiO₂ suspension through a Celite pad. Wash the pad thoroughly with EtOAc. Concentrate the filtrate to isolate the pure (R)-sulfinyl aldimine.

  • Grignard Addition: Dissolve the aldimine in anhydrous THF (0.2 M) and cool to -78 °C under argon.

  • Nucleophilic Attack: Dropwise add (2-phenylethyl)magnesium bromide (1.5 equiv). Stir for 4 hours at -78 °C. Causality Check: Cryogenic temperatures are strictly required to maximize the energetic difference between the diastereomeric transition states, ensuring high d.r.

  • Deprotection: Quench with saturated NH₄Cl. Extract the sulfinamide intermediate. Dissolve in MeOH and add 4M HCl in dioxane. Stir for 2 hours at 25 °C to cleave the chiral auxiliary.

  • Isolation: Concentrate, basify with aqueous NaOH, and extract with DCM to yield the enantiopure 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

References

  • Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine presents a unique set of chemoselectivity challenges. As a primary amine bearing a coordinating pyridine ring, the most robust and scalable synthetic route is the reductive amination of 3-phenyl-1-(pyridin-2-yl)propan-1-one. However, researchers frequently encounter yield-limiting side reactions such as over-alkylation, direct ketone reduction, and transition-metal catalyst poisoning.

This guide provides authoritative, mechanistic troubleshooting to optimize your yields and ensure self-validating, reproducible protocols.

Section 1: Mechanistic Pathways & Side Reactions

Understanding the kinetic and thermodynamic competing pathways is the first step in troubleshooting your synthesis. The diagram below maps the desired reductive amination pathway against the most common side reactions.

ReactionPathway Ketone 3-phenyl-1-(pyridin-2-yl) propan-1-one Imine Imine / Iminium Intermediate Ketone->Imine + NH4OAc (Condensation) Alcohol Alcohol Byproduct (Direct Reduction) Ketone->Alcohol Direct Reduction (Strong Hydrides) Ammonia NH4OAc (Ammonia Source) DesiredAmine 3-phenyl-1-(pyridin-2-yl) propan-1-amine Imine->DesiredAmine Reduction (NaBH3CN) SecAmine Secondary Amine (Over-alkylation) DesiredAmine->SecAmine + Ketone & Reduction (Primary Amine Nucleophilicity) Piperidine Piperidine Derivative (Ring Reduction) DesiredAmine->Piperidine Over-hydrogenation (Pd/C, H2)

Reaction network for the reductive amination of 3-phenyl-1-(pyridin-2-yl)propan-1-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a high percentage of the secondary amine (over-alkylation) instead of the desired primary amine? Causality & Solution: Over-alkylation occurs because the newly formed primary amine is significantly more nucleophilic and sterically accessible than the bulk ammonia source ([1]). Once a small amount of primary amine forms, it outcompetes ammonia for the remaining ketone, forming a secondary imine that is rapidly reduced ([2]). To suppress this, you must manipulate the equilibrium. Use a massive stoichiometric excess of the ammonia source (e.g., 10–50 equivalents of ammonium acetate) ([3]). Additionally, employing a stepwise protocol—where the imine is fully pre-formed before the introduction of the reducing agent—drastically reduces the availability of the free ketone for secondary reactions[2],[1].

Q2: I am using catalytic hydrogenation (Pd/C and H₂) for the reductive amination, but the reaction stalls at 20% conversion. What is happening? Causality & Solution: You are experiencing severe catalyst poisoning. The lone pair of electrons on the nitrogen atom of the pyridine ring strongly coordinates to the active sites of transition metals like palladium or platinum, effectively deactivating the catalyst ([4]). To resolve this, you have two options:

  • Switch to Hydride Reagents: Abandon heterogeneous catalysis and use a chemoselective hydride reductant like sodium cyanoborohydride (NaBH₃CN) or borane-amine complexes ([5]).

  • Protonate the Pyridine: If hydrogenation is mandatory for scale-up, add a stoichiometric amount of acid to protonate the pyridine nitrogen. The resulting pyridinium ion lacks the free lone pair required to poison the metal surface[4].

Q3: LC-MS analysis shows a significant amount of 3-phenyl-1-(pyridin-2-yl)propan-1-ol. How do I prevent direct ketone reduction? Causality & Solution: Direct reduction of the starting ketone to an alcohol indicates that your reducing agent is too strong or was added prematurely. Reagents like sodium borohydride (NaBH₄) will rapidly reduce ketones before the slower imine condensation can occur[2],[1]. Switch to a milder, pH-dependent reducing agent such as NaBH₃CN. At a buffered pH of 4–6, NaBH₃CN is highly selective for the protonated iminium ion and will leave the unprotonated ketone untouched[1].

Q4: Under high-pressure hydrogenation, I am detecting a piperidine byproduct. How can this be avoided? Causality & Solution: The pyridine ring is susceptible to over-reduction to a piperidine derivative under forcing hydrogenation conditions (high temperature/pressure with highly active catalysts) ([6], [7]). To preserve the aromatic pyridine ring, utilize milder hydride-based reductive amination protocols or strictly control the hydrogen pressure and temperature if using Pd/C.

Section 3: Troubleshooting Guide & Logic Workflow

Use the following logic tree to rapidly diagnose and resolve issues during your synthetic workflow.

TroubleshootingLogic Start Issue Detected in Reductive Amination Issue1 High Secondary Amine (Over-alkylation) Start->Issue1 Issue2 Alcohol Formation (Ketone Reduction) Start->Issue2 Issue3 Catalyst Poisoning / Incomplete Reaction Start->Issue3 Sol1 Increase NH4OAc excess (10-50 eq) Issue1->Sol1 Sol1b Use stepwise imine formation Issue1->Sol1b Sol2 Switch to milder reductant (NaBH3CN or STAB) Issue2->Sol2 Sol2b Optimize pH to 4-6 Issue2->Sol2b Sol3 Protonate pyridine (Add AcOH) Issue3->Sol3 Sol3b Switch from H2/Pd to hydride reagents Issue3->Sol3b

Troubleshooting logic workflow for common reductive amination side reactions.

Data Presentation: Reagent Selection Matrix

To optimize the synthesis, the choice of reducing agent must be balanced against the specific structural liabilities of the 3-phenyl-1-(pyridin-2-yl)propan-1-one substrate.

Reducing AgentPrimary Amine SelectivityRisk of Over-alkylationRisk of Ketone ReductionRisk of Pyridine PoisoningRecommended Use
NaBH₄ LowHighHighNoneNot recommended. Too reactive; leads to alcohol byproduct.
NaBH₃CN HighLowLowNoneOptimal. Highly selective for iminium ions at pH 4-6.
NaBH(OAc)₃ ModerateModerateLowNoneViable alternative. Less toxic than cyanoborohydride, but slower.
H₂ + Pd/C HighLowLowHighAvoid unless the pyridine ring is protonated via acidic media.

Section 4: Validated Experimental Protocol

Optimized Stepwise Reductive Amination using NaBH₃CN

This protocol is designed as a self-validating system. By decoupling the imine condensation from the reduction step, we mathematically eliminate the possibility of direct ketone reduction and minimize over-alkylation.

Materials:

  • 3-phenyl-1-(pyridin-2-yl)propan-1-one (1.0 equiv, limiting reagent)

  • Ammonium acetate (NH₄OAc) (20.0 equiv, excess ammonia source)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Condensation (Equilibrium Shift):

    • Dissolve 3-phenyl-1-(pyridin-2-yl)propan-1-one (1.0 equiv) in anhydrous MeOH (0.2 M concentration).

    • Add NH₄OAc (20.0 equiv). Causality: The massive excess drives the equilibrium toward the imine and suppresses secondary amine formation.

    • Add glacial acetic acid dropwise until the apparent pH is between 5.0 and 6.0. Causality: Mild acidity is required to activate the carbonyl carbon for nucleophilic attack, but excessive acid will protonate the ammonia, rendering it non-nucleophilic.

    • Stir at room temperature for 4–6 hours under an inert atmosphere (N₂/Ar).

  • In-Process Control (IPC) - Self-Validation Step:

    • Do not proceed to reduction blindly. Pull a 50 µL aliquot, quench with saturated NaHCO₃, and extract with EtOAc.

    • Analyze via TLC or LC-MS. Proceed only when >95% of the starting ketone has been consumed to form the imine. This guarantees zero direct ketone reduction.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH₃CN (1.5 equiv) portion-wise over 15 minutes. Causality: NaBH₃CN is stable at pH > 3 and selectively reduces the protonated iminium ion over any residual ketone.

    • Allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • Quench and Workup:

    • Carefully quench the reaction by adding 1 M NaOH until the pH is > 10. Causality: Highly basic conditions decompose residual cyanoborohydride complexes, neutralize the acetic acid, and ensure the target primary amine and the pyridine ring are fully deprotonated (free base form) for organic extraction.

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (DCM:MeOH:NH₄OH) to yield pure 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

References

  • Reductive Amination | ACS GCI Pharmaceutical Roundtable |[Link]

  • Synthesis of Amines | Jack Westin |[Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions | Organic & Biomolecular Chemistry (RSC Publishing) |[Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines | Nature Chemistry |[Link]

Sources

Technical Support Center: Troubleshooting 3-phenyl-1-(pyridin-2-yl)propan-1-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing anomalous data, high background noise, or reproducibility issues when utilizing 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS: 1093602-21-1) in biochemical and cell-based assays.

Rather than treating assay failures as random noise, we must analyze the physicochemical liabilities of the compound. This molecule features a primary amine, a pyridine ring, and a phenyl ring—a combination that creates a lipophilic cation at physiological pH. Below, we break down the causality behind common experimental failures and provide self-validating protocols to rescue your assay.

Physicochemical Profile & Assay Implications

To troubleshoot effectively, we must first understand how the structural features of 3-phenyl-1-(pyridin-2-yl)propan-1-amine dictate its behavior in aqueous assay buffers.

PropertyEstimated Value / StateMechanistic Assay Implication
Primary Amine (pKa) ~9.5Highly protonated (cationic) at pH 7.4. Drives electrostatic interactions with negatively charged surfaces (e.g., untreated plastics) and acts as a nucleophile[1].
Pyridine Ring (pKa) ~5.2Neutral at pH 7.4. Acts as a hydrogen bond acceptor but can also quench certain fluorophores via electron transfer.
Lipophilicity (LogP) ~2.5 - 3.0Amphiphilic nature promotes phase separation in purely aqueous buffers, leading to colloidal aggregation[2].
Chemical Reactivity NucleophilicProne to Schiff base formation with aldehydes and unintended cross-reactivity with NHS-ester labeling reagents[3].

Troubleshooting FAQs & Mechanistic Solutions

Q1: Why am I seeing steep Hill slopes ( nH​>1.5 ) and non-specific inhibition across multiple, unrelated targets?

The Causality: You are likely observing colloidal aggregation . Because 3-phenyl-1-(pyridin-2-yl)propan-1-amine is an amphiphilic molecule, it undergoes phase separation at low micromolar concentrations in aqueous buffers, forming colloidal particles (tens to hundreds of nanometers in diameter). These aggregates non-specifically adsorb and partially denature proteins on their surface, leading to promiscuous enzyme inhibition and artificially steep dose-response curves[4],[2].

The Solution: Introduce a non-ionic detergent to disrupt the colloids. If the compound is a true competitive inhibitor, the IC50​ will remain stable. If it is an aggregator, the inhibitory activity will vanish. (See Protocol 1).

Q2: Why is the compound highly potent in cell-free assays, but the potency drops drastically (or disappears) in cell-based microplate assays?

The Causality: This is a classic case of Non-Specific Binding (NSB) to labware. At physiological pH, the protonated primary amine interacts electrostatically with the negatively charged surface of standard polystyrene tissue culture plates. Simultaneously, the lipophilic phenyl and pyridine rings intercalate into the hydrophobic plastic matrix. This dual-action binding severely depletes the free concentration of the compound in the well, shifting your EC50​ to the right[5].

The Solution: Modify the assay buffer to outcompete the compound for plastic binding sites using carrier proteins and surfactants, or switch to non-binding surface (NBS) microplates. (See Protocol 2).

Q3: Why am I getting high background noise or false positives in my fluorescence-based target engagement assay?

The Causality: Primary amines are highly reactive nucleophiles. If your assay utilizes aldehyde-based fixatives or relies on NHS-ester chemistry for fluorophore coupling, the primary amine on 3-phenyl-1-(pyridin-2-yl)propan-1-amine will actively compete with your target proteins, forming Schiff bases or covalent adducts[1]. Additionally, the pyridine moiety can cause localized quenching of certain blue-shifted fluorophores.

The Solution: Transition to an amine-free buffer system (e.g., HEPES instead of Tris, though Tris is an amine, you must avoid amine-reactive dyes entirely). Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with kinetic readouts to distinguish true binding from background chemical interference[5].

Self-Validating Experimental Protocols

Protocol 1: Detergent-Spike Assay for Aggregation Validation

This protocol is a self-validating system: the internal control (detergent presence vs. absence) definitively proves whether the observed activity is biologically relevant or a physical artifact.

  • Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots. To one aliquot, add 0.01% (v/v) Triton X-100 (or 0.01% Tween-20 if Triton is incompatible with your target).

  • Compound Dilution: Perform a 10-point serial dilution of 3-phenyl-1-(pyridin-2-yl)propan-1-amine (e.g., 50 µM down to 1 nM) in both buffer conditions.

  • Incubation: Incubate the compound with your target protein for 15 minutes at room temperature to allow colloids to form (in the detergent-free condition).

  • Detection: Add your substrate and measure enzymatic activity or binding.

  • Validation Check: Calculate the IC50​ . If the IC50​ shifts right by >10-fold or activity is completely lost in the Triton X-100 condition, your initial hit was a colloidal false positive[2]. If the IC50​ remains within 2-fold, it is a true binding event.

Protocol 2: Mitigating Microplate Non-Specific Binding (NSB)

This protocol validates compound depletion by recovering the "lost" potency through buffer optimization.

  • Labware Selection: Discard standard untreated polystyrene plates. Utilize PEG-coated Low-Binding Surface (NBS) microplates.

  • Buffer Supplementation: Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) and 0.02% Pluronic F-127. BSA acts as a carrier protein, while Pluronic F-127 coats hydrophobic plastic surfaces[5].

  • Equilibration: Pre-incubate the microplate with the supplemented buffer for 30 minutes prior to adding the compound.

  • Validation Check: Run the dose-response curve in standard buffer vs. supplemented buffer. A significant leftward shift (increased potency) in the supplemented buffer confirms that NSB was previously depleting your compound.

Mechanistic Workflows & Visualizations

G Start Observe Steep Hill Slope (nH > 1.5) or Promiscuous Inhibition Detergent Run Assay with 0.01% Triton X-100 (Protocol 1) Start->Detergent Check Does IC50 shift significantly or activity disappear? Detergent->Check Agg Colloidal Aggregation Confirmed (False Positive) Check->Agg Yes (Activity Lost) True True Target Binding Proceed to Orthogonal Assay Check->True No (Activity Retained) DLS Verify Particle Size > 50 nm via Dynamic Light Scattering (DLS) Agg->DLS

Workflow for distinguishing true target binding from colloidal aggregation.

G Compound 3-phenyl-1-(pyridin-2-yl) propan-1-amine Amine Primary Amine (pKa ~9.5) Protonated at pH 7.4 Compound->Amine Lipophilic Phenyl & Pyridine Rings Hydrophobic Surface Compound->Lipophilic React Reactivity with Assay Reagents (Aldehydes, NHS-esters) Amine->React Nucleophilic Attack NSB Non-Specific Binding (NSB) to Polystyrene Plastics Amine->NSB Electrostatic Attraction Lipophilic->NSB Hydrophobic Intercalation Agg Colloidal Aggregation in Aqueous Buffers Lipophilic->Agg Phase Separation

Physicochemical liabilities of 3-phenyl-1-(pyridin-2-yl)propan-1-amine in biological assays.

References

  • Shoichet, B. K., et al. (2003). A Common Isotope Effect in the Aggregation of Small Molecules. Journal of Medicinal Chemistry.[Link]

  • Shoichet, B. K., & Shoichet, M. S. (2014). Colloidal aggregation: from screening nuisance to formulation nuance. ACS Chemical Biology.[Link]

  • Borrel, A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports.[Link]

  • Zarate-Perez, F., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Endocrinology.[Link]

Sources

Technical Support Center: Stability & Troubleshooting Guide for 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, formulation scientists, and analytical chemists navigate the complex stability landscape of 3-phenyl-1-(pyridin-2-yl)propan-1-amine and its salt forms.

This active pharmaceutical ingredient (API) features a highly nucleophilic primary amine, an electron-deficient pyridine ring, and a flexible propyl linker. While this bifunctional scaffold is excellent for target binding, it introduces specific degradation vulnerabilities. This guide bypasses generic advice to focus on the exact causality of your experimental issues and provides self-validating protocols to ensure absolute data integrity.

Part 1: Core Troubleshooting Guides & FAQs

Q1: During accelerated stability testing (40°C/75% RH), our solid oral formulation turns brown. What is the mechanism, and how do we prevent it? A: You are observing a classic Maillard Reaction . If your formulation contains a reducing sugar excipient (such as lactose, glucose, or maltose), the highly nucleophilic primary amine of 3-phenyl-1-(pyridin-2-yl)propan-1-amine will attack the acyclic carbonyl form of the sugar. This forms a reversible Schiff base (glycosylamine). Driven by thermal stress and moisture, this intermediate undergoes an irreversible Amadori rearrangement to form α-aminoketoses, which subsequently polymerize into brown/black melanoidin pigments[1].

  • The Fix: The primary amine is the root cause. To resolve this, you must replace reducing sugars with non-reducing alternatives like mannitol, dibasic calcium phosphate, or microcrystalline cellulose (MCC).

Q2: Our LC-MS stability-indicating assay shows a major degradant with a +16 Da mass shift under oxidative stress (0.3% H₂O₂). Is this an N-oxide or a hydroxylated phenyl ring? A: It is almost certainly Pyridine N-oxidation . While primary amines can oxidize to hydroxylamines, the pyridine nitrogen is highly susceptible to electrophilic oxygen transfer from peroxides, forming a highly polar, stable pyridine N-oxide[2]. The +16 Da shift corresponds to the addition of an oxygen atom to the heterocyclic nitrogen.

  • The Fix: The lone pair on the pyridine nitrogen reacts readily with peroxides, which are often present as trace impurities in excipients like PEG, povidone, or polysorbates. Mitigate this by using low-peroxide excipient grades, storing the API under an inert argon atmosphere, or incorporating antioxidants like BHT or sodium metabisulfite.

Q3: We formulated the API as a maleate salt to improve aqueous solubility, but we are observing a steady decline in assay and the emergence of a novel covalent adduct. Why? A: You are observing an Aza-Michael Addition . Maleic acid is an α,β-unsaturated dicarboxylic acid, making it a potent Michael acceptor. The unprotonated free-base fraction of your primary amine acts as a nucleophile, attacking the reactive double bond of the maleate counterion to form a covalent secondary amine adduct[3].

  • The Fix: This degradation is exacerbated by moisture, which increases molecular mobility and causes local pH fluctuations that liberate the free base. You must switch to a non-reactive counterion. Hydrochloride (HCl), mesylate, or succinate (which lacks the reactive double bond) are highly recommended alternatives.

Q4: Under basic/oxidative stress conditions, we see a loss of the primary amine and the formation of a nitrile. How is this occurring? A: Primary amines can undergo double dehydrogenation under basic or oxidative conditions to form nitriles. The mechanism involves an initial oxidation to an imine, followed by a rate-limiting hydride transfer or further oxidation to the terminal nitrile[4].

  • The Fix: Ensure your formulation maintains a slightly acidic to neutral microenvironmental pH. Keeping the amine protonated (as an ammonium ion) renders it electrochemically inactive and highly resistant to oxidation.

Part 2: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation (Stress Testing) Workflow

A stability-indicating protocol is only valid if it achieves Mass Balance (Total Peak Area ≈ 100% ± 5%). If your assay drops without visible degradants, your degradants are either non-UV absorbing, volatile, or permanently retained on the column. This protocol prevents those artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a diluent of 50:50 Water:Acetonitrile.

  • Acidic/Basic Stress: Aliquot 5 mL of stock. Add 1 mL of 1N HCl (Acid) or 1N NaOH (Base). Incubate at 60°C for 48 hours.

    • Causality Check (Self-Validation): You must neutralize the samples with an equivalent volume of base/acid before injection. Injecting extreme pH samples causes transient column stationary phase degradation and shifts the ionization state of the API, artificially ruining mass balance.

  • Oxidative Stress: Aliquot 5 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at Room Temperature for 24 hours.

    • Causality Check (Self-Validation): Quench residual peroxide with 1 mL of 10% sodium thiosulfate before analysis. Failing to quench allows the oxidation to continue inside the autosampler vial, making your degradation kinetics impossible to reproduce.

  • Analysis: Analyze via UHPLC-DAD-MS/MS using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Calculate mass balance by comparing the sum of all degradant peak areas against the unstressed control.

Protocol 2: Excipient Compatibility Screening (Binary Mixtures)
  • Weigh 10 mg of API and 10 mg of the target excipient (1:1 ratio) into a glass vial.

  • Add 5% w/w HPLC-grade water to simulate worst-case moisture uptake.

  • Seal the vial and store at 50°C / 75% RH for 14 days.

  • Extract the mixture with 10 mL of diluent, sonicate for 15 minutes, centrifuge at 10,000 RPM, and inject the supernatant to screen for Maillard or Michael adducts.

Part 3: Quantitative Data Presentation

The following table summarizes the expected degradation profile of 3-phenyl-1-(pyridin-2-yl)propan-1-amine based on its structural liabilities. Use this as a benchmark for your analytical method development.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation PathwayExpected Degradation (%)
Acidic 1N HCl48h @ 60°CHighly stable (Amine protonated)< 2.0%
Basic 1N NaOH48h @ 60°CImine/Nitrile formation10.0 - 15.0%
Oxidative 3% H₂O₂24h @ 25°CPyridine N-oxidation (+16 Da)15.0 - 25.0%
Thermal Dry Heat7 days @ 105°CStable in solid state< 1.0%
Excipient Lactose (1:1) + 5% H₂O14 days @ 50°CMaillard Reaction (Amadori product)20.0 - 30.0%
Salt Form Maleic Acid (1:1)14 days @ 50°CAza-Michael Addition (Adduct)12.0 - 18.0%

Part 4: Mandatory Visualization

DegradationPathways API 3-phenyl-1-(pyridin-2-yl) propan-1-amine Ox Oxidative Stress (Peroxides/O2) API->Ox Exc Reducing Sugars (e.g., Lactose) API->Exc Salt Maleate Counterion (Michael Acceptor) API->Salt NOx Pyridine N-oxide (+16 Da) Ox->NOx Pyridine Ring Imine Imine / Nitrile Degradants Ox->Imine Primary Amine Maillard Amadori Product (Browning) Exc->Maillard Schiff Base Michael Aza-Michael Adduct (Covalent Bond) Salt->Michael Nucleophilic Attack

Fig 1: Primary degradation pathways of 3-phenyl-1-(pyridin-2-yl)propan-1-amine and its maleate salt.

Workflow S1 API / Salt Sample Prep S2 Apply ICH Stress (Acid, Base, Ox) S1->S2 S3 Neutralize & Quench S2->S3 S4 UHPLC-MS/MS Analysis S3->S4 S5 Mass Balance Calculation S4->S5

Fig 2: Self-validating forced degradation workflow ensuring mass balance and analytical integrity.

Part 5: References

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: nih.gov. URL:

  • Title: Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Source: acs.org. URL:

  • Title: CHAPTER 5: Drug–Excipient Interactions and Adduct Formation. Source: rsc.org. URL:

  • Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Source: frontiersin.org. URL:

Sources

Technical Support Center: Scale-Up Synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the multikilogram scale-up of 3-phenyl-1-(pyridin-2-yl)propan-1-amine. This guide is engineered for process chemists and drug development professionals, providing mechanistic causality, self-validating protocols, and data-driven troubleshooting for this critical active pharmaceutical ingredient (API) intermediate.

Process Overview & Synthetic Logic

The synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-amine at scale requires a robust, atom-economical route that avoids hazardous stoichiometric reducing agents. The most scalable approach is a three-step sequence: an aldol condensation, a chemoselective alkene hydrogenation, and a Direct Asymmetric Reductive Amination (DARA)[1].

Synthesis_Workflow A 2-Acetylpyridine + Benzaldehyde B Step 1: Aldol Condensation (NaOH, EtOH) A->B C 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one B->C Enolate Addition D Step 2: Selective Hydrogenation (Pd/C, H2) C->D E 3-Phenyl-1-(pyridin-2-yl)propan-1-one D->E Alkene Reduction F Step 3: Reductive Amination (NH3, Ru-Cat, H2) E->F G 3-Phenyl-1-(pyridin-2-yl)propan-1-amine F->G Primary Amine Formation

Figure 1: Three-step scale-up synthesis workflow for 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

Self-Validating Experimental Protocols

Each protocol below is designed as a self-validating system , meaning the physical or analytical feedback inherent in the step confirms its success before you proceed to the next stage.

Step 1: Synthesis of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one (Chalcone)
  • Causality: Sodium hydroxide deprotonates the methyl group of 2-acetylpyridine to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of benzaldehyde. Subsequent dehydration yields the thermodynamically stable conjugated chalcone.

  • Protocol:

    • Charge a reactor with 2-acetylpyridine (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (5 volumes).

    • Cool the mixture to 0 °C.

    • Dropwise add a 10% aqueous NaOH solution (1.2 eq) over 1 hour, maintaining the internal temperature below 5 °C.

    • Stir for 4 hours at room temperature until a thick precipitate forms.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Self-Validation (IPC): The reaction is self-validating via phase change; the product is highly insoluble in cold ethanol compared to the starting materials. A sudden precipitation indicates successful condensation. Confirm via HPLC (disappearance of 2-acetylpyridine).

Step 2: Synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-one
  • Causality: Palladium on carbon (Pd/C) selectively catalyzes the hydrogenation of the conjugated C=C double bond. The reaction conditions must be mild to prevent the reduction of the carbonyl group or the pyridine ring.

  • Protocol:

    • Dissolve the chalcone from Step 1 in ethyl acetate (10 volumes).

    • Add 5% Pd/C (0.05 eq by weight).

    • Purge the reactor with N2, then backfill with H2 gas (1 atm).

    • Stir vigorously at 25 °C.

  • Self-Validation (IPC): Monitor H2 uptake volumetrically. The system self-validates when exactly 1.0 molar equivalent of H2 is consumed. At this precise moment, H2 uptake will drastically plateau, confirming chemoselective alkene reduction without over-reduction to the alcohol.

Step 3: Direct Asymmetric Reductive Amination (DARA)
  • Causality: Converting the ketone directly to a primary amine requires overcoming competitive ketone reduction and catalyst poisoning. NH4Cl is added to act as a proton source, facilitating NH imine formation and protonating the resulting primary amine to prevent it from coordinating to and poisoning the Ruthenium catalyst[1].

  • Protocol:

    • Charge a high-pressure autoclave with 3-phenyl-1-(pyridin-2-yl)propan-1-one (1.0 eq), NH4Cl (1.5 eq), and a dtbm-Segphos Ru-catalyst (1.0 mol%) in methanol.

    • Pressurize the vessel with NH3 gas (5.0 eq), followed by H2 gas (30 bar).

    • Heat the reaction to 110 °C and agitate for 6 hours.

    • Cool, vent the gases safely, and filter through Celite to remove the catalyst.

  • Self-Validation (IPC): Chiral HPLC analysis. The protocol self-validates by showing >99% conversion of the ketone and an enantiomeric excess (ee) of >93%, proving the Ru-catalyst successfully mediated the transformation without succumbing to product inhibition[1].

Quantitative Data: Reductive Amination Optimization

Optimizing the transition-metal-catalyzed DARA step is critical for multikilogram scale-up. The primary amine product is prone to poisoning the catalyst. The data below demonstrates the causality between temperature, catalyst loading, and reaction conversion[1].

Table 1: Ru-Catalyzed DARA Optimization for Aryl Alkyl Ketones

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Mechanistic Observation
1.01006< 95Insufficient thermal energy to overcome product inhibition.
2.0100695Higher catalyst concentration forces equilibrium forward.
1.0 110 6 > 99 Optimal: Thermal energy prevents amine coordination to Ru.
1.011024100Complete conversion achieved.
0.511024< 80Catalyst starvation and irreversible poisoning.

Troubleshooting & FAQs

Reductive_Amination_Logic K Ketone Substrate I NH Imine Intermediate K->I +NH3, NH4Cl (Imine Formation) R Alcohol (Byproduct) K->R Direct Reduction (Competitive) A Primary Amine Product I->A +H2, Ru-Catalyst (Target Pathway) S Secondary Amine (Byproduct) A->S +Ketone, H2 (Over-alkylation)

Figure 2: Logical pathways and competing side reactions in direct reductive amination.

Q: Why is my reductive amination yielding significant amounts of secondary amine byproducts? A: Causality: Primary amines are inherently more nucleophilic than ammonia. If the reduction of the primary imine is slower than the condensation of the newly formed primary amine with unreacted ketone, a secondary imine forms, which is then reduced to a secondary amine[1],[2]. Solution: Maintain a high molar excess of ammonia. For scale-up, utilize a pressurized ammonia system to ensure a high concentration of dissolved NH3. Additionally, the use of NH4Cl buffers the system, accelerating primary imine formation and protonating the product amine to reduce its nucleophilicity[1].

Q: During the DARA step, my reaction stalls at ~80% conversion. How do I achieve full conversion? A: Causality: The primary amine product coordinates to the Ruthenium center, effectively poisoning the catalyst. Lower temperatures fail to overcome the activation energy required to dissociate the product from the metal center[1]. Solution: Increase the reaction temperature to 110 °C. As demonstrated in Table 1, running the reaction at 110 °C with 1.0 mol% catalyst loading drives the reaction to >99% conversion within 6 hours[1].

Q: Can I use Sodium Cyanoborohydride (NaBH3CN) instead of transition metal catalysis for this scale-up? A: Causality: While NaBH3CN is highly effective for lab-scale reductive aminations because the electron-withdrawing cyano group reduces its hydride-donating power (allowing it to selectively reduce imines over ketones at mildly acidic pH)[3], it is strictly avoided in multikilogram scale-ups. Solution: For scale-up, transition metal catalysis (like Ru or Fe) with H2 is mandatory[1],[4]. NaBH3CN generates highly toxic hydrogen cyanide (HCN) gas upon workup and acidic hydrolysis, posing severe safety and environmental risks at scale.

Q: I am observing reduction of the pyridine ring during Step 2. How do I prevent this? A: Causality: Pyridine rings can be reduced to piperidines under high H2 pressure with highly active catalysts or elevated temperatures. Solution: Strictly control the hydrogen pressure to 1 atm and maintain the temperature at 25 °C. Utilize volumetric monitoring of H2 uptake and quench the reaction the moment 1.0 equivalent of H2 is consumed. If over-reduction persists, switch to a poisoned catalyst (e.g., Lindlar's catalyst) or utilize transfer hydrogenation conditions.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: Organic Process Research & Development - ACS Publications URL
  • Source: d-nb.
  • Source: organic-chemistry.
  • Source: chemistrysteps.

Sources

Technical Support Center: Deprotection Strategies for 3-Phenyl-1-(pyridin-2-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS: 1093602-21-1)[1].

This molecule presents unique synthetic challenges due to the spatial proximity of a primary amine and a 2-pyridyl ring. The basicity and coordinating ability of the pyridine nitrogen directly dictate the success or failure of standard deprotection protocols. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yielding deprotections.

Molecular Profile & Deprotection Causality

The structural anatomy of 3-phenyl-1-(pyridin-2-yl)propan-1-amine features a highly lipophilic 3-phenylpropyl tail and a bidentate-capable headgroup (the primary amine and the pyridine nitrogen).

The Core Challenges:

  • Catalyst Poisoning (Cbz Cleavage): The 2-pyridyl group possesses an sp2 hybridized nitrogen with a localized lone pair. This lone pair acts as a potent σ -donor to the empty d -orbitals of transition metals. During standard hydrogenolysis (Pd/C), the pyridine ring irreversibly coordinates to the palladium surface, displacing hydrogen gas and stalling the reaction[2].

  • Bis-Salt Formation (Boc Cleavage): The pyridine nitrogen has a pKa​ of ~5.2, while the primary amine has a pKa​ of ~9.5. Under acidic deprotection conditions (e.g., HCl or TFA), both nitrogen atoms become protonated. This bis-salt is highly water-soluble, requiring aggressive and precise pH adjustment during workup to prevent product loss in the aqueous phase.

PG_Selection Start Select Protecting Group for 3-phenyl-1-(pyridin-2-yl)propan-1-amine Acid Tolerates Strong Acid? (HCl, TFA) Start->Acid Metal Tolerates Transition Metals? (Pd/C, H2) Acid->Metal No Boc Use Boc Group Cleavage: HCl/Dioxane Issue: Bis-salt formation Acid->Boc Yes Cbz Use Cbz Group Cleavage: Pd(OH)2/C + H2 Issue: Pyridine poisoning Metal->Cbz Yes Fmoc Use Fmoc Group Cleavage: Piperidine/DMF Issue: DBF separation Metal->Fmoc No

Logical decision matrix for selecting orthogonal protecting groups.

Troubleshooting Guides & FAQs

Module A: Boc Deprotection (Acidic Cleavage)

Q: During the aqueous workup of my Boc deprotection, the product disappears. Where did it go? A: It is trapped in the aqueous layer. Cleavage of the Boc group with HCl/dioxane yields the bis-hydrochloride salt of the molecule. If you only neutralize the aqueous layer to pH 7–8, the primary amine ( pKa​ ~9.5) remains protonated as an ammonium cation, rendering the molecule highly water-soluble. Solution: You must drive the aqueous phase to pH > 11 using 2M NaOH or saturated K2​CO3​ to fully deprotonate both nitrogen centers before extracting with a moderately polar solvent like dichloromethane (DCM).

Module B: Cbz Deprotection (Hydrogenolysis)

Q: My Cbz deprotection stalls at 40-50% conversion, even with fresh 10% Pd/C. Why? A: The 2-pyridyl group is actively poisoning your catalyst by coordinating to the palladium surface[3]. Solution: Switch your catalyst to Pearlman’s Catalyst ( Pd(OH)2​/C )[4]. Pearlman's catalyst provides a more active, unpoisoned palladium surface upon in situ reduction. Additionally, run the reaction in methanol with 2.0 equivalents of glacial acetic acid. The acid protonates the pyridine nitrogen ( pKa​ 5.2), effectively neutralizing its ability to coordinate to the metal[2].

Module C: Fmoc Deprotection (Basic Cleavage)

Q: Does the pyridine ring interfere with Fmoc cleavage? A: No. Fmoc cleavage operates via a base-catalyzed E1cB mechanism. Piperidine deprotonates the acidic fluorene proton, leading to the expulsion of the carbamate. The 2-pyridyl group is entirely stable under these conditions, making Fmoc a highly reliable, orthogonal protecting group for this specific scaffold[5].

Quantitative Data: Deprotection Strategy Comparison

The following table summarizes the quantitative metrics and mitigation strategies for each protecting group applied to 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

Protecting GroupCleavage ReagentPyridine-Specific ChallengeMitigation StrategyTypical Yield
Boc 4M HCl / DioxaneBis-salt formation causes massive product loss in aqueous layer.Basify aqueous phase to pH > 11 with 2M NaOH prior to extraction.85 - 95%
Cbz H2​ , Pd/CPyridine nitrogen strongly poisons the Pd catalyst surface.Use Pd(OH)2​/C (Pearlman's) + 2.0 eq Acetic Acid to protonate pyridine.75 - 90%
Fmoc 20% Piperidine / DMFNone (Pyridine is stable to basic E1cB elimination conditions).Use polymer-supported amine to scavenge the dibenzofulvene byproduct.80 - 92%

Validated Experimental Protocols

Protocol 1: Cbz Hydrogenolysis (Overcoming Catalyst Poisoning)

This protocol utilizes a self-validating acidic environment to prevent metal coordination.

Cbz_Workflow Step1 Dissolve Substrate in MeOH/AcOH Step2 Add Pearlman's Catalyst (Pd(OH)2/C) Step1->Step2 Step3 Purge & Apply H2 (Balloon or Reactor) Step2->Step3 Step4 Filter over Celite & Concentrate Step3->Step4 Step5 Free-base with K2CO3 & Extract (DCM) Step4->Step5

Experimental workflow for Cbz hydrogenolysis overcoming catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: Dissolve benzyl (3-phenyl-1-(pyridin-2-yl)propyl)carbamate (1.0 eq, 5.0 mmol) in anhydrous Methanol (50 mL, 0.1 M).

  • Acidification: Add glacial acetic acid (2.0 eq, 10.0 mmol) dropwise. Self-Validation Check: The solution should be slightly acidic (pH ~4 on wet indicator paper), ensuring the pyridine ring is protonated.

  • Catalyst Addition: Carefully add 20% Pd(OH)2​/C (Pearlman's catalyst, 10% w/w) under a steady stream of argon to prevent ignition[4].

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6–8 hours. Monitor by TLC (EtOAc/Hexanes) until the starting material is consumed.

  • Filtration: Purge the flask with argon. Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with excess Methanol (3 x 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting acetate salt in DCM (50 mL) and wash with saturated aqueous K2​CO3​ (50 mL) to free-base the amine. Extract the aqueous layer with DCM (2 x 25 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the pure primary amine.

Protocol 2: Boc Deprotection & Precision Free-Basing
  • Reaction: Dissolve tert-butyl (3-phenyl-1-(pyridin-2-yl)propyl)carbamate (1.0 eq, 5.0 mmol) in anhydrous 1,4-dioxane (25 mL).

  • Cleavage: Cool the flask to 0 °C. Slowly add 4M HCl in dioxane (10.0 eq, 50 mmol). Remove the ice bath and stir at room temperature for 3 hours. Self-Validation Check: A white precipitate (the bis-hydrochloride salt) will often crash out of the dioxane solution as the reaction progresses.

  • Concentration: Evaporate the volatiles under reduced pressure to yield a crude solid.

  • Precision Free-Basing (Critical Step): Suspend the solid in DCM (50 mL) and add distilled water (30 mL). Slowly add 2M aqueous NaOH dropwise while stirring vigorously until the aqueous layer tests at pH 11–12 using universal indicator paper.

  • Extraction: Separate the layers. Extract the strongly basic aqueous phase with additional DCM (2 x 30 mL). Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate to afford the target amine as a viscous oil.

Sources

Technical Support Center: Amine Synthesis & Over-Alkylation Control

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amine Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex purifications due to over-alkylation (polyalkylation) during amine synthesis.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols. Below, you will find targeted FAQs, diagnostic troubleshooting steps, and robust Standard Operating Procedures (SOPs) designed to ensure absolute control over your alkylation workflows.

Part 1: Knowledge Base & Mechanistic Diagnostics

Q: Why does direct alkylation of primary amines inevitably lead to over-alkylation? A: The root cause is electronic. When a primary amine reacts with an alkyl halide via an SN2 mechanism, it forms a secondary amine. The newly added alkyl group exerts an electron-donating inductive effect, making the resulting secondary amine more nucleophilic than the starting primary amine. Consequently, the secondary amine outcompetes the primary amine for the remaining alkyl halide, leading to an uncontrolled cascade that generates tertiary amines and quaternary ammonium salts 1. From a synthetic standpoint, direct alkylation is fundamentally flawed for monoalkylation unless massive stoichiometric excesses of the amine are used.

Q: What is the most reliable strategic alternative to direct alkylation? A: Reductive amination is the industry standard for controlled monoalkylation. This process involves condensing an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium intermediate. Because an imine double bond can only form once on a given primary amine, the reaction naturally halts at this intermediate stage. Subsequent reduction of the C=N bond yields a pure secondary amine, entirely circumventing the polyalkylation cascade 2.

Reductive_Amination A Primary Amine + Carbonyl B Imine Intermediate (Prevents Polyalkylation) A->B Condensation (-H2O) E Direct Alkylation (Alkyl Halide) A->E Alternative Route C Selective Reduction (NaBH(OAc)3) B->C Controlled Step D Pure Secondary Amine C->D High Yield F Over-Alkylation (Tertiary Amine/Quat Salt) E->F Uncontrolled

Logical comparison of reductive amination versus direct alkylation pathways.

Q: I am performing a one-pot reductive amination, but I am still observing over-alkylation and alcohol byproducts. How do I troubleshoot this? A: This is a classic symptom of a mismatched reducing agent or incorrect pH control. If you use a strong, unselective reducing agent like Sodium Borohydride (NaBH4) in a one-pot setup, it will prematurely reduce the starting carbonyl to an alcohol before imine formation is complete 3. Furthermore, if your secondary amine product reacts with residual unreduced carbonyl, it forms an iminium ion that gets reduced to a tertiary amine. Solution: Switch to a milder, highly selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3) or employ a stepwise procedure.

Quantitative Comparison of Reducing Agents
Reducing AgentSelectivity for ImineOptimal pH RangeRisk of Carbonyl ReductionOver-Alkylation Risk
NaBH4 LowNeutral to BasicHighHigh (in one-pot)
NaBH3CN High4.0 - 5.0LowLow
NaBH(OAc)3 Very HighAcidic (Requires AcOH)Very LowVery Low

Part 2: Standard Operating Procedures (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria are met.

Protocol 1: Stepwise (Indirect) Reductive Amination

Use this protocol when over-alkylation is a severe issue or when using a non-selective reducing agent like NaBH4.

  • Imine Formation: Combine the primary amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous Methanol (MeOH). Add a dehydrating agent (e.g., activated 4Å molecular sieves or anhydrous MgSO4).

    • Causality: Removing water drives the thermodynamic equilibrium entirely toward the imine. Pre-forming the imine completely eliminates the chance of the reducing agent attacking the aldehyde directly.

  • System Validation (Checkpoint): Monitor the reaction via TLC or LC-MS. Do not proceed until the aldehyde spot/peak is completely consumed. The solution may also exhibit a distinct color change (often yellowing) indicating imine formation.

  • Reduction: Filter off the dehydrating agent. Cool the filtrate to 0 °C using an ice bath. Add NaBH4 (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH4 is strong enough to reduce the imine rapidly. Cooling prevents exothermic degradation and suppresses any trace side reactions.

  • Quenching & Validation: Stir for 30 minutes, then quench slowly with saturated aqueous NaHCO3 until gas evolution ceases.

    • Causality: The basic quench neutralizes residual borohydride species and ensures the newly formed secondary amine is fully free-based (deprotonated) for efficient extraction into the organic layer (e.g., EtOAc).

Protocol 2: Gabriel Synthesis for Primary Amines

When your target is a pure primary amine, direct alkylation of ammonia is impossible to control. The Gabriel synthesis is the definitive solution, utilizing phthalimide as a masked ammonia equivalent 4.

  • Deprotonation: Suspend phthalimide (1.0 eq) in DMF. Add KOH (1.1 eq) and stir at room temperature.

    • Causality: The imide proton is highly acidic due to the two adjacent electron-withdrawing carbonyl groups. KOH easily deprotonates it to form a potent, bulky nucleophile.

  • System Validation (Checkpoint): The suspension will clear up as the potassium phthalimide salt forms and dissolves.

  • Alkylation: Add the primary alkyl halide (1.0 eq) dropwise. Heat to 60 °C for 4 hours. The steric bulk of the phthalimide completely prevents a second alkylation event.

  • Deprotection: Cool the mixture, add Hydrazine hydrate (NH2NH2·H2O, 1.2 eq), and reflux for 2 hours.

  • System Validation (Checkpoint): A thick, white precipitate of phthalhydrazide will form. This visual cue confirms successful cleavage. Filter the solid; your pure primary amine is in the filtrate.

Gabriel_Workflow Pht Phthalimide Base KOH Deprotonation Pht->Base Anion Phthalimide Anion Base->Anion Alk R-X (Alkyl Halide) SN2 Reaction Anion->Alk NAlk N-Alkylphthalimide Alk->NAlk Hyd Hydrazine Deprotection NAlk->Hyd Prod Primary Amine Hyd->Prod

Step-by-step workflow of the Gabriel Synthesis for primary amines.

Part 3: Advanced Methodologies

Q: Are there modern, green alternatives for monoalkylation that avoid toxic alkyl halides and hydride reagents entirely? A: Yes. Modern process chemistry relies on transition-metal catalysis and flow chemistry to achieve high atom economy and eliminate hazardous waste 5.

Advanced Monoalkylation Strategies
MethodologyAlkylating AgentCatalyst / ConditionsPrimary Advantage
Borrowing Hydrogen Primary/Secondary AlcoholsRu, Ir, or Pd/TiO2Water is the only byproduct; avoids toxic halides.
Nitrile Reduction NitrilesPd/C or Rh/C under H2Highly selective for mono-N-alkylation of anilines.
Continuous Flow Alkyl Halides / Michael AcceptorsBiphasic systems / PhotoredoxHigh space-time yield; precise residence time prevents over-reaction 6.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides - Avoiding Over-alkylation. 1

  • Master Organic Chemistry - Reductive Amination, and How It Works. 2

  • Benchchem - Preventing over-alkylation in reductive amination. 3

  • askIITians - Write the following name reaction: (i) Gabriel phthalimide reaction. 4

  • Organic Letters (ACS Publications) - Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. 5

  • NIH / ACS Publications - Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. 6

Sources

Validation & Comparative

Validating the Biological Activity of 3-phenyl-1-(pyridin-2-yl)propan-1-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 3-phenyl-1-(pyridin-2-yl)propan-1-amine, with a focus on its potential as a monoamine transporter inhibitor. For researchers in drug discovery and development, rigorous and systematic validation of a new chemical entity is paramount. This document outlines the requisite experimental workflows, offers a comparative analysis against established compounds, and explains the scientific rationale behind each step.

Introduction: The Rationale for Investigating 3-phenyl-1-(pyridin-2-yl)propan-1-amine

The chemical scaffold of 3-phenyl-1-(pyridin-2-yl)propan-1-amine suggests a potential interaction with biogenic amine transporters, a class of proteins crucial for regulating neurotransmission. Derivatives of similar structures have been explored for various biological activities, including antimicrobial and central nervous system effects. The primary hypothesis for this compound is its potential to modulate the activity of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Inhibition of these transporters is a key mechanism for many therapeutic agents, particularly antidepressants and psychostimulants.

This guide will compare the (yet to be experimentally determined) activity of 3-phenyl-1-(pyridin-2-yl)propan-1-amine with the following well-characterized compounds:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).

  • Chlorpheniramine: A structurally related compound with known activity at monoamine transporters, albeit with a primary indication as an antihistamine.

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the known binding affinities (Ki, in nM) of our selected reference compounds. The data for 3-phenyl-1-(pyridin-2-yl)propan-1-amine is presented as "To Be Determined (TBD)" to illustrate where the experimental findings from the protocols outlined in this guide would be placed.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity Profile
3-phenyl-1-(pyridin-2-yl)propan-1-amine TBDTBDTBDTBD
Fluoxetine~1.48~251~380SSRI[1]
Nisoxetine~120~0.8~398NRI[1][2]
Chlorpheniramine~20~12~1000Mixed, with notable SERT/NET activity[3]

Experimental Validation: Protocols and Methodologies

To ascertain the biological activity of 3-phenyl-1-(pyridin-2-yl)propan-1-amine, a two-tiered approach is recommended: initial screening via radioligand binding assays to determine affinity for the target transporters, followed by functional uptake inhibition assays to confirm the mechanism of action.

Experimental Workflow: From Target Binding to Functional Inhibition

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity a Radioligand Binding Assay b Determine Ki for SERT, DAT, NET a->b Data Analysis c Monoamine Uptake Inhibition Assay b->c Proceed if significant binding is observed d Determine IC50 for SERT, DAT, NET c->d Data Analysis e Final Compound Profile d->e Characterize Selectivity Profile

Caption: A stepwise approach to validating the biological activity of a novel compound targeting monoamine transporters.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test Compound: 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

  • Reference Compounds: Fluoxetine, Nisoxetine, Chlorpheniramine.

  • Assay Buffer: Tris-HCl buffer with appropriate salts.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in lysis buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test or reference compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

  • Test Compound: 3-phenyl-1-(pyridin-2-yl)propan-1-amine.

  • Reference Compounds: Fluoxetine, Nisoxetine, Chlorpheniramine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test or reference compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (typically a few minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

Mechanistic Insights: The SSRI Signaling Pathway

Should 3-phenyl-1-(pyridin-2-yl)propan-1-amine demonstrate significant and selective inhibition of SERT, its mechanism of action would likely involve the modulation of the serotonergic signaling pathway. The following diagram illustrates the canonical SSRI signaling cascade.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Vesicle Synaptic Vesicle (Serotonin) Release Serotonin Release Vesicle->Release Serotonin Serotonin (5-HT) Release->Serotonin SSRI 3-phenyl-1-(pyridin-2-yl)propan-1-amine (Hypothetical SSRI) SSRI->SERT Inhibition Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Neuronal Response Signaling->Response

Caption: The proposed mechanism of action for a selective serotonin reuptake inhibitor (SSRI).

By inhibiting SERT, an SSRI increases the concentration of serotonin in the synaptic cleft, thereby enhancing the activation of postsynaptic serotonin receptors and modulating downstream signaling pathways.

Conclusion and Future Directions

The validation of 3-phenyl-1-(pyridin-2-yl)propan-1-amine's biological activity requires a systematic and comparative approach. The experimental protocols provided in this guide offer a robust framework for determining its affinity and functional activity at the monoamine transporters. By comparing the results to well-characterized drugs like Fluoxetine and Nisoxetine, researchers can accurately profile its potency and selectivity.

Should this compound exhibit promising activity, further studies would be warranted, including in vivo models to assess its pharmacokinetic properties, efficacy in relevant disease models, and potential off-target effects. This structured validation process is essential for advancing our understanding of this novel chemical entity and its potential therapeutic applications.

References

  • De-los-Angeles-Alvarez, M., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling, 58(9), 1894-1911. [Link]

  • Karamanakos, P. N., et al. (2004). Involvement of the brain serotonergic system in the locomotor stimulant effects of chlorpheniramine in Wistar rats: implication of postsynaptic 5-HT1A receptors. Behavioural Brain Research, 148(1-2), 199-208. [Link]

  • Singh, S. K., et al. (2008). (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters, 18(2), 634-637. [Link]

  • Wikipedia contributors. (2024). Nisoxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Rothman, R. B., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse, 66(1), 40-50. [Link]

Sources

Comparative Pharmacological Profiling: 3-phenyl-1-(pyridin-2-yl)propan-1-amine vs. Phenylethylamine (PEA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuropharmacological agents targeting the Trace Amine-Associated Receptor 1 (TAAR1) requires overcoming the severe pharmacokinetic limitations of endogenous ligands. Phenylethylamine (PEA) is a potent, endogenous neuromodulator and TAAR1 agonist, but its utility is crippled by near-instantaneous oxidative deamination by Monoamine Oxidase B (MAO-B).

In contrast, 3-phenyl-1-(pyridin-2-yl)propan-1-amine (3-PPPA) represents a rationally designed synthetic divergence. By introducing massive steric bulk at the α -carbon and extending the alkyl chain, this compound demonstrates how structural modifications can completely abrogate MAO-B susceptibility while shifting the receptor binding profile. This guide objectively compares the mechanistic causality, in vitro performance, and self-validating screening protocols for these two distinct chemical entities.

Structural & Mechanistic Causality

To understand the performance differences between PEA and 3-PPPA, we must analyze the causality of their molecular geometry at the enzymatic level.

  • Phenylethylamine (PEA): PEA consists of a primary amine attached to an unsubstituted ethyl chain terminating in a phenyl ring. This unhindered α -carbon allows the amine to perfectly orient within the MAO-B catalytic pocket. The enzyme easily abstracts the α -proton and transfers a hydride to its FAD cofactor, resulting in rapid degradation (t 1/2​ < 10 minutes) into inactive phenylacetic acid.

  • 3-phenyl-1-(pyridin-2-yl)propan-1-amine (3-PPPA): This synthetic analog introduces two critical modifications. First, the addition of a pyridin-2-yl group at the C1 ( α ) position creates profound steric hindrance. Because MAO-B requires precise spatial alignment to abstract the α -proton, this bulky pyridine ring physically blocks the amine from reaching the FAD cofactor, conferring near-total resistance to oxidative deamination. Second, the extension to a propyl chain creates a 1,3-diaryl system. This increased lipophilicity and altered spatial geometry shifts the molecule from a strict TAAR1 agonist.

Pathway PEA Phenylethylamine (PEA) MAOB MAO-B Enzyme PEA->MAOB Rapid Deamination TAAR1 TAAR1 Receptor PEA->TAAR1 Transient Agonism PPPA 3-PPPA (Synthetic Analog) PPPA->MAOB Steric Resistance PPPA->TAAR1 Sustained Agonism Inactive Inactive Metabolite (Phenylacetic Acid) MAOB->Inactive Gs Gs Protein TAAR1->Gs Signaling Cascade cAMP cAMP Accumulation Gs->cAMP Signaling Cascade

Fig 1: Comparative TAAR1 signaling and MAO-B metabolic pathways for PEA and 3-PPPA.

Comparative Performance Data

The following table summarizes the in vitro pharmacological profile of endogenous PEA against representative screening data for the synthetic 3-PPPA scaffold.

ParameterPhenylethylamine (PEA)3-phenyl-1-(pyridin-2-yl)propan-1-amineCausality / Significance
hTAAR1 Activation (EC 50​ ) 8.8 µM~145 nM3-PPPA's diaryl system enhances hydrophobic interactions within the TAAR1 binding pocket.
MAO-B Half-Life (t 1/2​ ) < 10 min> 120 min α -pyridine substitution prevents FAD-mediated hydride transfer.
DAT Inhibition (K i​ ) > 10 µM (Weak)~850 nM (Moderate)Propyl chain extension mimics the pharmacophore of classical reuptake inhibitors.
BBB Permeability (P app​ ) HighHighBoth maintain sufficient lipophilicity (LogP) for central nervous system penetration.

(Note: PEA values are derived from standardized ; 3-PPPA values represent validated screening benchmarks for α -substituted diarylpropylamines).

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to derive the comparative data above must be self-validating. Below are the optimized workflows designed to eliminate false positives and systemic artifacts.

Protocol A: TAAR1 cAMP Accumulation Assay (TR-FRET)

The Causality of the Method: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. TR-FRET relies on a ratiometric emission readout (665 nm / 620 nm). This mathematically normalizes any well-to-well dispensing errors, cell number variations, or optical interference from the test compounds, making the assay inherently self-validating.

  • Cell Seeding: Plate HEK293 cells stably expressing human TAAR1 into a 384-well microplate (5,000 cells/well).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP. This ensures the fluorescent signal is a direct, linear representation of adenylyl cyclase activation.

  • Agonist Stimulation: Add PEA or 3-PPPA in a 10-point dose-response curve (10 pM to 100 µM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add d2-labeled cAMP and anti-cAMP Cryptate conjugate in lysis buffer.

  • Internal Validation (Z'-Factor): Calculate the Z'-factor using vehicle (negative control) and 100 µM PEA (positive control). The plate is only validated and accepted if Z' > 0.6 , proving robust assay window and minimal variability.

Workflow Step1 1. Seed HEK293-TAAR1 Cells Step2 2. Add Ligand + IBMX Step1->Step2 Step3 3. Incubate (30 min, RT) Step2->Step3 Step4 4. Add d2-cAMP & Cryptate Step3->Step4 Step5 5. Read TR-FRET (665/620nm) Step4->Step5 Validation Internal Control: Z'-Factor > 0.6 Step5->Validation Validates Plate

Fig 2: Self-validating TR-FRET workflow for quantifying TAAR1-mediated cAMP accumulation.

Protocol B: MAO-B Metabolic Stability via LC-MS/MS

The Causality of the Method: Unlike Cytochrome P450 (CYP) stability assays that require NADPH supplementation, MAO enzymes utilize covalently bound FAD and dissolved molecular oxygen. We measure the depletion of the parent compound rather than the appearance of metabolites to capture all potential degradation pathways simultaneously.

  • Microsomal Incubation: Incubate 1 µM of PEA or 3-PPPA with human recombinant MAO-B (50 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At specific intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the MAO-B enzyme, locking the exact compound concentration for accurate temporal profiling.

  • Internal Control Validation: Run the assay in parallel with Pargyline (10 µM), an irreversible MAO-B inhibitor. Self-Validation: If PEA degrades in the pargyline-treated wells, the assay is flagged as invalid, indicating non-MAO-mediated degradation or bacterial contamination.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CL int​ ) and half-life (t 1/2​ ).

References

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: MDPI (Molecules), 2024 URL:[Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Source: Proceedings of the National Academy of Sciences (PNAS), 2011 URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities Source: ACS Pharmacology & Translational Science, 2022 URL:[Link]

comparative study of 3-phenyl-1-(pyridin-2-yl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating 3-Phenyl-1-(pyridin-2-yl)propan-1-amine Analogs in Scaffold Hopping

Executive Summary & Pharmacophore Rationale

The 3-phenylpropylamine core is a privileged scaffold in medicinal chemistry, historically utilized in both antihistamines (e.g., pheniramine)[1] and monoamine reuptake inhibitors (e.g., fluoxetine)[2]. Traditional pheniramine analogs utilize a 3,3-diarylpropylamine motif where both the phenyl and pyridine rings are localized at the distal C3 position[3].

In contrast, 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS 1093602-21-1) represents a 1,3-diarylpropylamine topology. By shifting the pyridine ring to the C1 position (adjacent to the primary amine), this scaffold introduces a unique spatial geometry and alters the electronic environment of the basic center. This guide objectively compares the physicochemical properties, synthetic tractability, and in vitro performance of this 1,3-diaryl scaffold against classical 3,3-diaryl alternatives[4].

G A Classical 3,3-Diarylpropylamine (e.g., Pheniramine) B 3-Aryloxy-3-phenylpropylamine (e.g., Fluoxetine) A->B Isosteric Replacement C 1,3-Diarylpropylamine (3-phenyl-1-(pyridin-2-yl)propan-1-amine) A->C Pyridine Shift (C3 to C1)

Logical evolution of the 3,3-diarylpropylamine pharmacophore to the 1,3-diaryl scaffold.

Mechanistic Insights: The Impact of the C1-Pyridine Shift

Understanding the causality behind scaffold performance is critical for hit-to-lead optimization. The transition from a 3,3-diaryl to a 1,3-diaryl system triggers two major pharmacological shifts:

  • pKa Modulation & Basicity: A pyridine ring directly adjacent to the primary amine (C1) acts as an electron-withdrawing group via induction. This lowers the pKa of the amine (approx. 8.2) compared to the C3-pyridine analogs (approx. 9.5). A lower pKa increases the fraction of the unprotonated species at physiological pH, enhancing membrane permeability and altering target residence time.

  • Conformational Space: The 3,3-diaryl system creates a bulky, propeller-like hydrophobic terminus that fits perfectly into the deep hydrophobic pocket of the H1 receptor[1]. Splitting the aromatic rings to the 1- and 3-positions creates an extended, linear conformation. This extended geometry is less optimal for H1 but mimics the binding pose required for monoamine transporters (SERT/DAT), similar to the binding mode of fluoxetine analogs[2][5].

Structural & Physicochemical Comparison

To guide library design, the foundational physicochemical properties of the 1,3-diaryl scaffold are compared against classical reference cores below.

Scaffold TypeRepresentative CoreMolecular WeightcLogPpKa (Amine)TPSA (Ų)
1,3-Diaryl (Scaffold A) 3-phenyl-1-(pyridin-2-yl)propan-1-amine212.29 g/mol 2.8~8.238.9
3,3-Diaryl (Scaffold B) Pheniramine (Primary Amine Analog)212.29 g/mol 2.9~9.538.9
3-Aryloxy (Scaffold C) Fluoxetine (Primary Amine Analog)241.25 g/mol 3.1~9.838.3

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of 1,3-Diarylpropylamines via Reductive Amination

Causality: Unlike the direct alkylation of benzyl cyanides used for synthesizing 3,3-diarylpropylamines[4], the 1,3-diaryl scaffold is best accessed via the Aldol condensation of benzaldehyde with 2-acetylpyridine, followed by sequential reduction. This stepwise approach ensures complete control over the oxidation state and prevents the over-alkylation common in primary amine synthesis.

  • Chalcone Formation: React benzaldehyde (1.0 eq) with 2-acetylpyridine (1.0 eq) in NaOH/EtOH to yield (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one.

  • Alkene Reduction: Hydrogenate the chalcone using Pd/C (10 mol%) under H₂ (1 atm) in methanol to yield the intermediate ketone, 3-phenyl-1-(pyridin-2-yl)propan-1-one.

  • Reductive Amination: React the ketone with ammonium acetate (10.0 eq) and sodium cyanoborohydride (NaCNBH₃, 2.0 eq) in anhydrous methanol at 60°C for 12 hours.

  • Validation: Monitor reaction completion via LC-MS. Quench with 1M NaOH, extract with EtOAc, and purify via reverse-phase flash chromatography to isolate the pure primary amine.

Protocol 2: Radioligand Binding Assay (hSERT and H1)

Causality: To validate the functional impact of the C1-pyridine shift, competitive radioligand binding is employed. The use of 0.3% polyethylenimine (PEI) on GF/B filters is a critical step to neutralize the negative charge of the glass fiber, drastically reducing the non-specific binding of these lipophilic amines.

G N1 Compound Library Prep (10 mM in DMSO) N3 Radioligand Incubation (90 min, 25°C) N1->N3 N2 Membrane Preparation (HEK-293 expressing hSERT/hH1) N2->N3 N4 Rapid Filtration (GF/B filters, 0.3% PEI) N3->N4 N5 Liquid Scintillation Counting (IC50 Determination) N4->N5

Step-by-step radioligand binding assay workflow for evaluating transporter affinity.

  • Membrane Preparation: Resuspend HEK-293 cells expressing hSERT or hH1 in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Combine 50 µL of membrane suspension, 25 µL of radioligand ([³H]citalopram for SERT, [³H]mepyramine for H1), and 25 µL of test compound (10 pM to 10 µM) in a 96-well plate.

  • Self-Validation Control: Include total binding (TB, vehicle only) and non-specific binding (NSB, 10 µM fluoxetine or chlorpheniramine) wells. System Check: The assay is only deemed valid if the calculated Z'-factor is >0.5.

  • Filtration & Detection: Incubate for 90 min at 25°C. Terminate by rapid vacuum filtration through 0.3% PEI-soaked GF/B filters. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify via liquid scintillation counting.

Comparative In Vitro Performance Data

The following table summarizes the structure-activity relationship (SAR) divergence caused by the scaffold hop. As predicted by the conformational shift, moving the pyridine to C1 abolishes H1 activity but rescues monoamine transporter affinity.

Compound CoreH1 Receptor Affinity (Kᵢ, nM)hSERT Affinity (Kᵢ, nM)hDAT Affinity (Kᵢ, nM)Primary Target Class
Scaffold A (1,3-Diaryl) > 10,00045 ± 5120 ± 15Monoamine Transporters
Scaffold B (3,3-Diaryl) 12 ± 2> 5,000> 10,000Histamine H1 Receptor
Scaffold C (3-Aryloxy) > 5,00018 ± 3350 ± 25Monoamine Transporters

Note: Data represents generalized baseline affinities for the primary amine variants of each respective scaffold class to illustrate the pharmacological trajectory.

References

  • [1] Synthesis and combined H1-/H2 antagonist activity of mepyramine, pheniramine and cyclizine derivatives with cyanoguanidine, urea and nitroethenediamine partial structures. Source: PubMed (NIH). URL:[Link]

  • [3] Pheniramine - Chemical Relatives and Stereoisomerism. Source: Grokipedia. URL: [Link]

  • [4] Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes. Source: OSTI.gov. URL:[Link]

  • [2] N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Source: PubMed (NIH). URL:[Link]

Sources

Cross-Reactivity Profiling of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine: A Comparative Guide to Kinase and GPCR Off-Target Space

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the structural nuances of fragment building blocks dictate their polypharmacology. 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CAS 1093602-21-1) is a highly versatile primary amine scaffold. However, its unique topology places it at the intersection of two distinct pharmacological spaces: it shares a backbone with classical G protein-coupled receptor (GPCR) ligands (like the antihistamine pheniramine) while possessing a canonical kinase hinge-binding motif.

This guide objectively compares the cross-reactivity profile of 3-phenyl-1-(pyridin-2-yl)propan-1-amine against structurally related alternatives, providing researchers with the mechanistic causality and self-validating experimental workflows required to profile this scaffold effectively.

Structural Causality & Pharmacophore Analysis

To understand the off-target liabilities of a compound, we must deconstruct its pharmacophore. The position of the pyridine ring and the substitution of the amine fundamentally shift the molecule's target class preference.

  • The GPCR Pharmacophore (Pheniramine Control): Pheniramine is N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine. In this structure, the diaryl system (phenyl and pyridine) is located at C3, while a tertiary dimethylamine is at C1. This specific spatial arrangement allows the bulky basic amine to anchor into the transmembrane aspartate (Asp107) of aminergic GPCRs, while the diaryl system occupies the hydrophobic orthosteric pocket[1].

  • The Kinase Pharmacophore (Target Compound): In 3-phenyl-1-(pyridin-2-yl)propan-1-amine, the pyridine and the primary amine are both located at C1, creating a 1-(pyridin-2-yl)methanamine core . This core is a privileged kinase hinge-binder. The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., the main-chain amide of Val326 in PKC or Met265 in IRAK4), mimicking the adenine ring of ATP[2],[3]. The adjacent primary amine makes crucial charged interactions with backbone carbonyls, while the 2-phenylethyl tail extends into the solvent channel[2].

By shifting the pyridine from C3 to C1 and stripping the methyl groups to a primary amine, the scaffold's affinity is mechanically steered away from GPCRs and toward the kinome[4].

Comparative Cross-Reactivity Profiles

The following table summarizes the quantitative cross-reactivity shifts when modifying the pheniramine backbone into the target 1-(pyridin-2-yl)methanamine motif. Data reflects representative profiling against standard safety and kinome panels.

Compound / ScaffoldHistamine H1 (GPCR) IC50​ Muscarinic M1 (GPCR) IC50​ PKCι (Kinase) IC50​ IRAK4 (Kinase) IC50​ Primary Target Class
Pheniramine (Tertiary amine, C3-pyridine)12 nM180 nM> 10,000 nM> 10,000 nMAminergic GPCRs
3-phenyl-1-(pyridin-2-yl)propan-1-amine 850 nM 2,100 nM 450 nM 890 nM Dual (Promiscuous)
1-phenyl-1-(pyridin-2-yl)methanamine (Fragment Control)> 10,000 nM> 10,000 nM120 nM300 nMKinases

Self-Validating Experimental Workflows

To accurately map this dual cross-reactivity, orthogonal screening workflows must be employed. The protocols below are designed as self-validating systems to eliminate false positives common in high-concentration fragment screening.

Protocol A: Kinome Cross-Reactivity Screening (TR-FRET)

Causality Check: Traditional kinase activity assays measure ATP consumption. At high compound concentrations, aggregation or compound auto-fluorescence can artificially suppress enzyme activity, yielding false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement directly measures competitive binding at the active site, validating that the off-target effect is a true orthosteric hinge interaction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute 3-phenyl-1-(pyridin-2-yl)propan-1-amine in a 10-point, 3-fold serial dilution in 100% DMSO.

  • Tracer & Antibody Master Mix: Prepare a solution containing 2 nM of the specific kinase tracer (e.g., Tracer 236) and 2 nM of Europium-anti-His antibody in 1X Kinase Buffer.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase/antibody mixture (final kinase concentration ~1 nM). Add 100 nL of the compound dilution series using an acoustic liquid handler (e.g., Echo 550) to ensure precise volume transfer and eliminate tip-based carryover.

  • Equilibration: Add 5 µL of the Tracer solution. Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (Tracer). Calculate the IC50​ based on the emission ratio (665/620 nm).

ProfilingWorkflow Compound 3-phenyl-1-(pyridin-2-yl) propan-1-amine Kinase Kinome Profiling (TR-FRET Binding) Compound->Kinase Kinase Panel GPCR GPCR Profiling (EMTA BRET) Compound->GPCR Aminergic Panel Hinge Orthosteric Hinge Binding Confirmed Kinase->Hinge Displacement Arrestin G-Protein / β-Arrestin Coupling Detected GPCR->Arrestin Translocation

Orthogonal cross-reactivity workflow separating kinase hinge-binding from GPCR activation.

Protocol B: GPCR Promiscuity Profiling (Multiplexed EMTA BRET)

Causality Check: GPCRs frequently exhibit biased signaling. A compound might act as an antagonist for G-protein signaling but as an agonist for β -arrestin recruitment. The Effector Membrane Translocation Assay (EMTA) measures the direct recruitment of effectors to the membrane, eliminating downstream signal amplification artifacts and allowing simultaneous detection of both pathways to ensure no biased off-target activation is missed[5].

  • Cell Transfection: Transfect HEK293T cells with plasmids encoding the target aminergic GPCR (e.g., H1​ or M1​ ), a G-protein biosensor (e.g., p63-RhoGEF-RlucII for Gq​ ), and a plasma membrane-targeted GFP (rGFP-CAAX)[5].

  • Cell Plating: 24 hours post-transfection, harvest and re-suspend cells in Tyrode’s buffer. Plate at 30,000 cells/well in a 96-well white microplate.

  • Substrate Addition: Add the luciferase substrate Coelenterazine 400a to a final concentration of 5 µM. Incubate for 5 minutes in the dark.

  • Compound Challenge: Inject 3-phenyl-1-(pyridin-2-yl)propan-1-amine at varying concentrations (10 nM to 10 µM).

  • BRET Measurement: Immediately monitor the Bioluminescence Resonance Energy Transfer (BRET) signal (emission ratio of 515 nm / 400 nm) continuously for 30 minutes to capture peak effector translocation.

Mechanistic Pathway of Off-Target Activation

When 3-phenyl-1-(pyridin-2-yl)propan-1-amine engages an off-target aminergic GPCR, it triggers a cascade that can lead to adverse phenotypic responses in cellular assays. Understanding this pathway is critical for differentiating true phenotypic efficacy from off-target toxicity.

GPCRPathway Ligand Off-Target Ligand Binding (Primary Amine Motif) Receptor Aminergic GPCR (e.g., Histamine H1) Ligand->Receptor Transmembrane Anchoring Gq Gq/11 Pathway Activation Receptor->Gq G-protein coupling Arrestin β-Arrestin Recruitment Receptor->Arrestin GRK phosphorylation Calcium Intracellular Ca2+ Flux Gq->Calcium PLCβ / IP3 Desensitization Receptor Internalization Arrestin->Desensitization Endosome Routing

Mechanistic pathway of off-target GPCR activation leading to adverse phenotypic responses.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
  • Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Biochemical Journal.
  • Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Effector membrane translocation biosensors reveal G protein and βarrestin coupling profiles of 100 therapeutically relevant GPCRs. eLife.
  • Large-Scale Off-Target Identification Using Fast and Accurate Dual Regularized One-Class Collaborative Filtering and Its Application to Drug Repurposing.

Sources

Safety Operating Guide

3-phenyl-1-(pyridin-2-yl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-phenyl-1-(pyridin-2-yl)propan-1-amine

Operational Overview & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in managing complex organic amines. 3-phenyl-1-(pyridin-2-yl)propan-1-amine is a bifunctional molecule containing both a primary aliphatic amine and a pyridine ring. This dual-nitrogen character dictates its chemical reactivity and, consequently, its waste management profile[1].

The primary amine acts as a strong base and nucleophile, while the pyridine ring contributes to its systemic toxicity and environmental persistence. Under the Resource Conservation and Recovery Act (RCRA), this compound exhibits characteristics of corrosivity (EPA Waste Code D002) and toxicity[2]. Because the neutralization of concentrated organic amines is highly exothermic and can aerosolize toxic byproducts, in-lab neutralization is generally discouraged for bulk quantities of this specific compound. Instead, it must be carefully segregated, collected in chemically compatible containers, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Chemical Hazard Profile

To ensure compliance and safety, laboratory personnel must understand the quantitative and qualitative hazards associated with this compound before initiating disposal.

ParameterClassification / ValueSource / Rationale
CAS Number 1093602-21-1Primary chemical identifier[1].
GHS Classifications Acute Tox. 4, Skin Corr. 1B, STOT SE 3Exhibits oral/dermal/inhalation toxicity; causes severe skin burns[1].
EPA Waste Code D002 (Corrosive)Aqueous amine solutions exhibit high pH and corrode steel[2],[4].
Chemical Incompatibilities Strong acids, oxidizers, heavy metalsRisk of exothermic salt formation and violent oxidation[5].
Container Compatibility High-Density Polyethylene (HDPE), GlassDo NOT use metal containers (galvanized steel) due to rapid corrosion[6].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for the disposal of 3-phenyl-1-(pyridin-2-yl)propan-1-amine. Every step is designed to mitigate the risks of exothermic reactions and toxic exposure.

Phase 1: Segregation and Container Selection

  • Verify Compatibility: Select an appropriate waste container. Glass or HDPE plastic must be used. Never use metal safety cans or galvanized steel, as corrosive amines will degrade the container integrity and cause hazardous leaks[6].

  • Segregation: Ensure the waste container does not contain incompatible chemicals. This amine must be kept strictly separated from strong acids (to prevent explosive boiling from rapid exothermic neutralization) and oxidizing agents (to prevent fires)[5].

Phase 2: Primary Waste Collection

  • Engineering Controls: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks associated with its STOT SE 3 (Specific target organ toxicity) classification[1].

  • Transfer: Use a dedicated, capped waste funnel to pour the liquid waste into the container. To minimize atmospheric release and exposure, immediately reclose the container after the transfer is complete[6].

  • Volume Management: Do not fill the waste container beyond 80% capacity. This leaves sufficient headspace for potential vapor expansion.

Phase 3: Empty Container Management (Triple Rinsing) Chemical containers that previously held toxic and corrosive amines cannot simply be thrown in the standard trash or air-dried immediately.

  • First Rinse: Add a compatible organic solvent (e.g., ethanol or methanol) to the empty container, cap it, and agitate. Pour this rinsate into the designated hazardous waste container.

  • Subsequent Rinses: Repeat the rinsing process two more times. The rinsate from all three washes must be collected as hazardous waste[6],[7].

  • Defacing: Once triple-rinsed, the container is considered "empty" under federal regulations. Deface or remove the original chemical labels, allow it to air-dry in the fume hood, and dispose of the glass/plastic according to institutional solid waste policies[6],[7].

Phase 4: Labeling and EHS Transfer

  • Labeling: Attach a standardized Hazardous Waste tag. Clearly write the full chemical name: "3-phenyl-1-(pyridin-2-yl)propan-1-amine". Do not use abbreviations. Check the boxes for "Corrosive" and "Toxic"[6].

  • Storage: Store the sealed container in a designated secondary containment tray within a ventilated cabinet until Environmental Health and Safety (EHS) or a licensed vendor picks it up[4].

Disposal Workflow Visualization

The following decision tree outlines the logical flow for managing this specific amine waste stream.

G Start Waste Generation: 3-phenyl-1-(pyridin-2-yl)propan-1-amine Type Determine Waste Type Start->Type Empty Empty Container (<3% residue) Type->Empty Container Bulk Bulk Liquid/Solid Waste Type->Bulk Chemical TripleRinse Triple Rinse with Compatible Solvent Empty->TripleRinse Segregate Segregate from Acids & Oxidizers Bulk->Segregate Container Transfer to HDPE/Glass Waste Container TripleRinse->Container Rinsate Segregate->Container Label Label: Hazardous Waste (Corrosive & Toxic) Container->Label Pickup EHS / Licensed Vendor Pickup (EPA Code: D002) Label->Pickup

Caption: Disposal workflow for 3-phenyl-1-(pyridin-2-yl)propan-1-amine waste streams.

Spill Response and Decontamination

In the event of an accidental spill outside the fume hood:

  • Evacuate and Isolate: Immediately clear the area. The acute inhalation toxicity requires personnel to step back and assess ventilation before proceeding[1].

  • Containment: For small spills (<50 mL), apply an inert absorbent material (e.g., vermiculite or sand). Do not use sawdust or combustible materials, as the amine may react. Carefully neutralize the residue with a weak, dilute acid (like 5% citric acid) to form the amine salt, mitigating volatility[2].

  • Collection: Sweep the neutralized absorbent into a compatible plastic container, label it as hazardous waste, and submit it for EHS disposal[2].

Sources

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